5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
The exact mass of the compound 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFHUIJNZRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649137 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010120-55-4 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
Elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines a plausible synthetic pathway, predicted analytical data based on analogous structures, and potential biological significance. The information is presented to support research and development activities involving this and related molecular scaffolds.
Introduction
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a substituted triazolopyridine. The triazolopyridine core is a key pharmacophore found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a bromine atom and an amine group on this scaffold suggests potential for diverse chemical modifications and biological interactions, making its thorough characterization essential for drug discovery and development programs. This guide details the methodologies and data pertinent to the synthesis and structural confirmation of this compound.
Molecular Structure and Properties
The fundamental characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized below.
| Property | Value |
| Chemical Formula | C₆H₅BrN₄[4][5] |
| Molecular Weight | 213.03 g/mol [5] |
| CAS Number | 1010120-55-4[4][5] |
| Appearance | Predicted to be a solid[5] |
| SMILES | Nc1nc2cccc(Br)n2n1[5] |
| InChI | 1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)[4] |
Synthesis Pathway
A plausible synthetic route to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from 2-aminopyridine. The general workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from established methods for the bromination of 2-aminopyridine.[2][6][7][8]
-
Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide (PTT), Chloroform, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate, Benzene.
-
Procedure:
-
To a solution of 2-aminopyridine (0.1 mol) in chloroform (300 ml) in a three-necked flask equipped with a mechanical stirrer, add phenyltrimethylammonium tribromide (0.1 mol).
-
Stir the reaction mixture at 30°C for 2 hours.
-
After the reaction is complete, wash the mixture with a saturated sodium chloride solution (40 ml).
-
Separate the organic layer and wash it with water (2 x 20 ml).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate the solid product.
-
Collect the crude product by filtration and recrystallize from benzene to obtain 2-amino-5-bromopyridine as a yellow solid.[6]
-
Step 2: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is a generalized procedure for the cyclization of aminopyridines to form the triazolopyridine ring system.[9][10]
-
Materials: 2-Amino-5-bromopyridine, Hydroxylamine Hydrochloride, N,N-Diisopropylethylamine (DIPEA), Ethanol.
-
Procedure:
-
In a flask, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) in ethanol.
-
Slowly add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the solution at room temperature and stir for 1 hour.
-
Add 2-amino-5-bromopyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Structure Elucidation Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the fused triazole ring. Protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The amine protons are expected to appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine (C5) is expected to be shifted downfield.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Amine NH₂ | Broad singlet | - |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3250 (two bands for primary amine) |
| C=N Stretch | 1650 - 1580 |
| C-N Stretch (Aromatic) | 1335 - 1250 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the triazolopyridine core and the bromo-substituent.
| m/z | Interpretation |
| 212/214 | [M]⁺ and [M+2]⁺ isotopic peaks due to Bromine |
| 133 | [M - Br]⁺ |
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with approximately equal intensities.
Potential Biological Activity and Signaling Pathways
Derivatives of the triazolopyridine scaffold are known to exhibit a range of biological activities. Notably, several triazolopyridine-containing molecules have been identified as inhibitors of Janus kinases (JAKs).[1][3][11][12][13]
Caption: Hypothesized mechanism of action via JAK inhibition.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. The structural similarity of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to known JAK inhibitors, such as Filgotinib, suggests that it may also exhibit inhibitory activity against one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][3] This potential activity warrants further investigation through in vitro kinase assays and cell-based functional screens.
Conclusion
This technical guide provides a foundational understanding of the synthesis and structural characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While detailed experimental data is not yet widely published, the information compiled herein from analogous compounds and established synthetic methodologies offers a robust starting point for researchers. The potential of this compound as a modulator of the JAK-STAT pathway highlights its relevance for further exploration in drug discovery programs targeting inflammatory and proliferative diseases. Future work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule, followed by systematic biological evaluation.
References
- 1. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5-bromo- [cymitquimica.com]
- 5. 5-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1010120-55-4 [sigmaaldrich.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. ijssst.info [ijssst.info]
- 9. Page loading... [wap.guidechem.com]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
5-bromo-triazolo[1,5-a]pyridin-2-amine physical and chemical properties
An In-depth Technical Guide to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, analytical characterization, and potential biological activities to serve as a valuable resource for researchers in drug discovery and development.
Core Physical and Chemical Properties
5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a solid, white to off-white compound.[3] While a specific experimental melting point is not widely reported, its solid form at room temperature suggests a relatively high melting point.[3] The compound's purity is commercially available at ≥97% and ≥98%.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₄ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 1010120-55-4 | [2] |
| Predicted pKa | 3.99 ± 0.30 | [3] |
| Predicted Density | 2.09 g/cm³ | [2] |
| Purity | ≥97%, ≥98% | [4][5] |
Synthesis and Purification
Two primary synthetic routes for 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine have been described. Both methods involve the cyclization of a substituted pyridine precursor.
Method 1: This synthesis involves the reaction of a product from a previous step (not fully detailed in the source) with hydroxylamine hydrochloride and N,N-diisopropylethylamine (DIPEA) in ethanol under reflux.[6]
Method 2: This more detailed procedure starts with the slow addition of DIPEA to a solution of hydroxylamine hydrochloride in an ethanol/methanol mixture.[6] To this, 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea is added, and the reaction is refluxed for three hours. The product is then isolated by filtration, washing, and drying.[6]
Purification: Purification of triazolo-pyridine derivatives can be achieved through crystallization from appropriate solvents or by column chromatography.[2] Common solvent systems for recrystallization of similar compounds include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[7] For purification of a related compound, column chromatography on silica gel with a methanol/dichloromethane eluent was used.[8]
Experimental Protocols
Synthesis - Method 2
A detailed protocol for the synthesis of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is as follows:
-
Slowly add N,N-diisopropylethylamine (DIPEA) (27.0 mL, 165.6 mmol) dropwise to a solution of hydroxylamine hydrochloride (19.2 g, 276.0 mmol) in a 1:1 (v/v) mixture of ethanol and methanol (170 mL) at room temperature.[6]
-
Stir the mixture at room temperature for 1 hour.[6]
-
Add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8 g, 55.2 mmol) in portions.[6]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
Cool the mixture to room temperature and filter the resulting solid.[6]
-
Concentrate the filtrate under reduced pressure and add 30 mL of water to precipitate more product.[6]
-
Filter the precipitate and wash with water (30 mL) and a 1:1 (v/v) mixture of ethanol/methanol (60 mL).[6]
-
Dry the solid under vacuum to yield the final product.[6]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine was recorded in DMSO-d₆ at 300 MHz.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40–7.30 | m | 2H | Aromatic Protons |
| 7.21 | dd, J = 6.5, 2.2 Hz | 1H | Aromatic Proton |
| 6.29 | s | 2H | -NH₂ |
Predicted ¹³C NMR Spectroscopy
Predicted Infrared (IR) Spectroscopy
Based on the functional groups present, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (-NH₂) |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1610-1420 | C=C and C=N stretch | Aromatic rings |
| 1335-1250 | C-N stretch | Aromatic amine |
| 910-665 | N-H wag | Primary amine (-NH₂) |
Predicted Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine would be expected at m/z 212 and 214 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of HCN from the triazole ring or cleavage of the amine group.
Biological Activity and Signaling Pathways
While no specific signaling pathways involving 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine have been explicitly reported, the broader class of[1][2]triazolo[1,5-a]pyridine derivatives has shown significant biological activities, primarily as kinase inhibitors and receptor antagonists.
Janus Kinase (JAK) Inhibition
Several studies have identified[1][2]triazolo[1,5-a]pyridine derivatives as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2.[9][10] These kinases are crucial components of the JAK-STAT signaling pathway, which is involved in cytokine signaling and plays a key role in inflammatory responses and cell growth.[11] Inhibition of JAKs is a therapeutic strategy for various cancers and inflammatory diseases.[9][11] The discovery of CEP-33779, a selective JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, highlights the potential of this chemical class in targeting this pathway.[9]
Adenosine Receptor Antagonism
Derivatives of the related[1][2]triazolo[1,5-c]pyrimidine and pyrazolo-triazolo-pyrimidine scaffolds have been extensively studied as antagonists of adenosine receptors, particularly the A₂A and A₃ subtypes.[1][3][12][13][14] Adenosine receptors are G-protein coupled receptors that modulate a wide range of physiological processes, and their antagonists have therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[12] The structural similarity of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine to these known antagonists suggests it may also interact with adenosine receptors.
Safety Information
5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS hazard statement is H301 (Toxic if swallowed), and precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor). It should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a readily synthesizable compound with a chemical scaffold that is prevalent in biologically active molecules. While specific experimental data for some of its physical properties and its direct involvement in signaling pathways are yet to be fully elucidated, its structural relationship to known JAK inhibitors and adenosine receptor antagonists makes it a compound of significant interest for further investigation in drug discovery programs targeting these and other biological pathways. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biocompare.com [biocompare.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-Bromo-triazolo[1,5-a]pyridin-2-ylamine (CAS Number: 1010120-55-4)
In-depth Technical Guide: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine (CAS Number: 1010120-55-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine, a heterocyclic compound of interest in pharmaceutical research.
Chemical Identity and Synonyms
| Identifier | Value |
| CAS Number | 1010120-55-4 |
| IUPAC Name | 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| Synonyms | 2-Amino-5-bromo-[1][2][3]triazolo[1,5-a]pyridine; 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
Physicochemical Properties
A summary of the known physical and chemical properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | --INVALID-LINK-- |
| Molecular Weight | 213.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Density | 2.09 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.99 ± 0.30 | --INVALID-LINK-- |
| Melting Point | Not available (often cited as "N/A") | Various supplier websites |
| Boiling Point | Not available | Various supplier websites |
| Solubility | Information not available |
Spectral Data
Currently, limited experimental spectral data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is publicly available. The following ¹H NMR data has been reported:
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.40–7.30 (m, 2H), 7.21 (dd, J=6.5, 2.2Hz, 1H), 6.29 (s, 2H).[1]
Further experimental characterization using ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required for a complete structural elucidation and confirmation.
Synthesis Protocols
Two primary methods for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine have been described.[1]
Method 1: From a Substituted Pyridine Precursor
This method involves the reaction of a precursor (the product from a preceding step, not fully detailed in the source) with hydroxylamine hydrochloride and a non-nucleophilic base.
Experimental Protocol:
-
Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.
-
Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add 9 g of the starting pyridine precursor.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash it, and dry to yield 6 g of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine.[1]
Method 2: From 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea
This alternative synthesis route utilizes a different starting material and provides a higher yield.
Experimental Protocol:
-
Prepare a solution of 19.2 g (276.0 mmol) of hydroxylamine hydrochloride in a 1:1 (v/v) mixture of ethanol and methanol (170 mL).
-
Slowly add 27.0 mL (165.6 mmol) of N,N-diisopropylethylamine (DIPEA) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Add 16.8 g (55.2 mmol) of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea in portions.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
Add 30 mL of water to the residue to precipitate the product.
-
Filter the precipitate, wash with 30 mL of water, followed by a wash with a 1:1 (v/v) mixture of ethanol and methanol (60 mL).
-
Dry the solid under vacuum to obtain 9.8 g (83.3% yield) of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine as a white solid.[1]
Biological Activity and Potential Applications
5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[4] The[1][2][3]triazolo[1,5-a]pyridine and related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.
Anticancer Potential
While direct studies on the anticancer activity of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine are not extensively reported, research on related compounds provides insights into potential mechanisms. For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines demonstrated antiproliferative activity against human cancer cell lines such as HCT-116, U-87 MG, and MCF-7.[3] Some of these compounds were shown to affect the AKT signaling pathway, a crucial pathway in cancer cell growth and survival.[3] Additionally, other derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the ERK signaling pathway in gastric cancer cells.
A related compound, 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide, has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. This suggests that the[1][2][3]triazolo[1,5-a]pyridine core can be a valuable pharmacophore for kinase inhibitors.
Antimicrobial Activity
The[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]isoquinoline scaffolds bearing a diphenyl sulfide moiety have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives showing good efficacy.[5]
Safety and Handling
5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is classified as toxic if swallowed. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[6]
Conclusion
5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and biological activity profile, including its specific molecular targets and mechanisms of action. The synthesis protocols provided herein offer a foundation for obtaining this compound for further investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS#: 1010120-55-4 [m.chemicalbook.com]
The Diverse Biological Activities of Triazolo[1,5-a]pyridine Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a privileged structure, it serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological activities of triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.
Anticancer Activity
Triazolo[1,5-a]pyridine derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, involving the inhibition of key enzymes and disruption of critical cellular processes.
Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
-
Janus Kinase (JAK) Inhibition: Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2.[1] These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in cytokine-mediated cell growth and immune responses.[2] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The selective inhibition of JAK2 is a key therapeutic strategy in oncology.[3] Orally bioavailable inhibitors based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, such as CEP-33779, have been developed as selective JAK2 inhibitors.[3]
-
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation can contribute to cancer progression. Triazolo[1,5-a]pyridine derivatives have been synthesized as potent and selective inhibitors of ALK5, the type I receptor kinase for TGF-β.[4] For instance, the pyrazole derivative 21b demonstrated an IC50 value of 0.018 μM for ALK5 phosphorylation.[4]
Inhibition of S-Phase Kinase-Associated Protein 2 (SKP2)
SKP2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets tumor suppressor proteins like p27 for degradation.[5] Overexpression of SKP2 is common in many cancers. While the direct inhibition of SKP2 by triazolo[1,5-a]pyridine derivatives is an area of ongoing research, related triazolo[1,5-a]pyrimidine compounds have shown promise as SKP2 inhibitors.[5] Compound E35 from this related class has been shown to decrease the expression of SKP2 and increase the levels of its substrates, p21 and p27, leading to cell cycle arrest and inhibition of tumor growth.[5]
Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | [6][7][8]triazolo[1,5-a]pyridinylpyridine | HCT-116 | Not specified | [9] |
| 2d | [6][7][8]triazolo[1,5-a]pyridinylpyridine | U-87 MG | Not specified | [9] |
| Compound 19 | [6][7][8]triazolo[1,5-a]pyrimidine | Bel-7402 | 12.3 | [5] |
| Compound 19 | [6][7][8]triazolo[1,5-a]pyrimidine | HT-1080 | 6.1 | [5] |
| Compound 6i | [6][7][8]triazolo[1,5-a]pyrimidine | MGC-803 | 0.96 | [10] |
| Compound 7c | 1,2,4-triazole | A549 | 3.55 | [10] |
| Compound 7e | 1,2,4-triazole | SMMC-7721 | 1.08 | [10] |
| Compound 9g | 1,2,4-triazole | Hela | 3.46 | [10] |
| Compound H12 | [6][7][8]triazolo[1,5-a]pyrimidine indole | MGC-803 | 9.47 | [11] |
| Compound H12 | [6][7][8]triazolo[1,5-a]pyrimidine indole | HCT-116 | 9.58 | [11] |
| Compound H12 | [6][7][8]triazolo[1,5-a]pyrimidine indole | MCF-7 | 13.1 | [11] |
| Pyrazolo[6][7][8]triazolopyrimidine 1 | Pyrazolo[6][7][8]triazolopyrimidine | HCC1937 | <50 | [12] |
| Pyrazolo[6][7][8]triazolopyrimidine 1 | Pyrazolo[6][7][8]triazolopyrimidine | HeLa | <50 | [12] |
| Pyrazolo[6][7][8]triazolopyrimidine 1 | Pyrazolo[6][7][8]triazolopyrimidine | MCF7 | <50 | [12] |
Antimicrobial Activity
Triazolo[1,5-a]pyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Antibacterial Activity
The antibacterial mechanism of these compounds often involves the inhibition of essential bacterial enzymes.
-
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition: Some triazolopyrimidine derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and DHFR, two validated targets for antibacterial drugs.[13]
Antifungal Activity
Several triazolo[1,5-a]pyridine derivatives have demonstrated notable antifungal properties against various fungal pathogens.
Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some triazolo[1,5-a]pyridine and related derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | Proteus mirabilis | 1.875 (mg/mL) | [14] |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | Escherichia coli | 3.75 (mg/mL) | [14] |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | Candida albicans | 7.5 (mg/mL) | [14] |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus niger | 15 (mg/mL) | [14] |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus flavus | 15 (mg/mL) | [14] |
| Compound 8m | 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinone | Xanthomonas oryzae pv. oryzae | 71.5 | [15] |
| Compound 8n | 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinone | Xanthomonas oryzae pv. oryzae | 53.3 | [15] |
| Compound 8o | 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinone | Xanthomonas oryzae pv. oryzae | 58.9 | [15] |
| Various | 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | 0.25–2.0 | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by triazolo[1,5-a]pyridine and related derivatives.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK1 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone [mdpi.com]
- 15. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action for 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential mechanisms of action for the novel compound 5-bromo-triazolo[1,5-a]pyridin-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives to propose putative biological targets and pathways. The core scaffold of these compounds is frequently associated with potent inhibitory activity against various protein kinases and other enzymes. This guide presents a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of relevant signaling pathways and experimental workflows.
Introduction: The Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines. This bioisosteric relationship allows triazolopyridine derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The core structure serves as a versatile template for the development of inhibitors targeting various enzyme families, leading to applications in oncology, inflammation, and metabolic diseases. This guide explores the most probable mechanisms of action for 5-bromo-triazolo[1,5-a]pyridin-2-amine based on the established activities of this chemical class.
Putative Mechanisms of Action
Based on extensive literature precedent for the triazolo[1,5-a]pyridine and related triazolopyrimidine scaffolds, the primary potential mechanism of action for 5-bromo-triazolo[1,5-a]pyridin-2-amine is protein kinase inhibition . A secondary potential mechanism is the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase.
Protein Kinase Inhibition
The triazolopyridine core acts as a hinge-binding motif in numerous kinase inhibitors, effectively competing with endogenous ATP. This leads to the modulation of signaling pathways critical for cell proliferation, differentiation, and survival. Key kinase families targeted by this scaffold include:
-
Janus Kinases (JAKs): Triazolopyridine derivatives have been developed as potent inhibitors of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that transduces signals for numerous cytokines and growth factors.[1][4][5][6] Inhibition of this pathway is a validated therapeutic strategy for autoimmune diseases and myeloproliferative neoplasms.
-
Transforming Growth Factor-β (TGF-β) Superfamily Kinases: The TGF-β signaling pathway, which regulates a multitude of cellular processes, is another prominent target. Specifically, inhibitors of the TGF-β type I receptor kinase (ALK5) have been developed from the triazolopyridine scaffold.[7][8][9]
-
Cyclin-Dependent Kinases (CDKs): The closely related triazolo[1,5-a]pyrimidine scaffold has yielded potent inhibitors of CDK2, a key regulator of the cell cycle.[10][11] Given the structural similarity, this activity is a plausible mechanism for the title compound.
-
Phosphoinositide 3-Kinases (PI3Ks): Derivatives of triazolopyridines have been identified as selective inhibitors of PI3K, a family of lipid kinases involved in cell growth, proliferation, and survival.[8][9]
α-Glucosidase Inhibition
Recent studies have demonstrated that triazolo[1,5-a]pyridine derivatives can act as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[12] This mechanism is particularly relevant for the development of therapeutics for type 2 diabetes mellitus.
Quantitative Data for Structurally Related Compounds
The following tables summarize the inhibitory activities of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against their respective targets. This data provides a quantitative basis for the potential efficacy of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Table 1: Kinase Inhibitory Activity of Triazolopyridine and Triazolopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Triazolo[1,5-a]pyridine Derivative (EW-7197) | ALK5 | 0.013 | [7][9] |
| Triazolo[1,5-a]pyridine Derivative (21b) | ALK5 | 0.018 | [8] |
| Triazolo[1,5-a]pyrimidine Derivative | CDK2 | 0.120 | [10][11] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine (Hit Compound) | CDK2 | 0.172 | [13][14] |
| Triazolopyridine Derivative (19) | JAK1 | 0.165 | [5] |
| Triazolopyridine Derivative (19) | JAK2 | 0.278 | [5] |
| Triazolopyridine Derivative (GLPG0634 - Filgotinib) | JAK1 | 0.010 | [6][15] |
Table 2: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile (15j) | α-Glucosidase | 6.60 ± 0.09 | [12] |
| 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles (15a-v range) | α-Glucosidase | 6.60 - 75.63 | [12] |
| Acarbose (Reference Drug) | α-Glucosidase | 750.00 ± 0.56 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
In Vitro Kinase Inhibition Assay (Example: ALK5)
This protocol is adapted from methodologies used to assess ALK5 inhibition by triazolopyridine derivatives.[16]
-
Preparation of Reagents:
-
Kinase Buffer (1x): Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Solution: Dilute recombinant human ALK5 (TGFβR1) in 1x Kinase Buffer to the desired concentration (e.g., 2 ng/µL).
-
Substrate Solution: Prepare a solution of the peptide substrate (e.g., a generic serine/threonine kinase substrate) and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Test Compound: Dissolve 5-bromo-triazolo[1,5-a]pyridin-2-amine in 100% DMSO to make a stock solution (e.g., 10 mM). Create a serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells.
-
Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 50 mM EDTA).
-
-
Detection:
-
Quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the use of α-glucosidase from Saccharomyces cerevisiae.[17][18][19][20][21]
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.0).
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.
-
Test Compound: Dissolve 5-bromo-triazolo[1,5-a]pyridin-2-amine in DMSO to make a stock solution and prepare serial dilutions.
-
Stop Solution: Prepare a 0.2 M sodium carbonate solution.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution and 25 µL of the test compound dilution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution.
-
-
Detection:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by 5-bromo-triazolo[1,5-a]pyridin-2-amine and a general workflow for its characterization.
Caption: Putative inhibition of the JAK-STAT signaling pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 21. Structural Analysis of a New Saccharomyces cerevisiae α-glucosidase Homology Model and Identification of Potential Inhibitor Enzyme Docking Sites — Journal of Young Investigators [jyi.org]
An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-bromo-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data, physicochemical properties, and synthetic methodologies for the heterocyclic compound 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This molecule is of interest as a potential intermediate in pharmaceutical synthesis.[1][4][5] Due to the limited availability of public experimental spectral data, this guide presents predicted spectral characteristics based on established principles and data from analogous structures, alongside known synthesis protocols.
Physicochemical Properties
The fundamental physicochemical properties of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized below, based on information from various chemical suppliers.
| Property | Value | Reference |
| CAS Number | 1010120-55-4 | [6] |
| Molecular Formula | C₆H₅BrN₄ | [6] |
| Molecular Weight | 213.03 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [7] |
| InChI | 1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | [6] |
| SMILES | Nc1nc2cccc(Br)n2n1 | [6] |
Predicted Spectral Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the fused triazolopyridine ring system. The protons on the pyridine ring are expected to appear in the aromatic region, with splitting patterns determined by their coupling with adjacent protons. The amine protons are expected to be a broad singlet.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | d | H-7 |
| ~ 7.3 - 7.5 | t | H-6 |
| ~ 7.0 - 7.2 | d | H-8 |
| ~ 5.5 - 6.5 | br s | -NH₂ |
Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show six distinct signals for the carbon atoms in the heterocyclic ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the overall aromaticity of the fused rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 |
| ~ 145 - 150 | C-8a |
| ~ 125 - 130 | C-7 |
| ~ 120 - 125 | C-6 |
| ~ 110 - 115 | C-8 |
| ~ 100 - 105 | C-5 |
Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z ≈ 212 |
| Molecular Ion [M+2]⁺ | m/z ≈ 214 |
| Exact Mass | 211.9704 |
Predicted IR Spectral Data
The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (amine) |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 1650 - 1600 | Medium | N-H bend (amine) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1100 - 1000 | Medium | C-N stretch |
| 700 - 600 | Strong | C-Br stretch |
Note: Predicted values are for a solid-state measurement (e.g., KBr pellet).
Experimental Protocols
Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine[1]
A common synthetic route to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves the cyclization of a substituted pyridine derivative.
Method 1:
-
Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.
-
Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add 9 g of the appropriate 2-amino-5-bromopyridine precursor (the specific precursor is not explicitly named in the source but is implied as "the product from step 1" which is likely a pre-functionalized aminopyridine).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture.
-
Filter the resulting solid.
-
Wash the solid with water.
-
Dry the solid to obtain 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Method 2:
-
Prepare a solution of 19.2 g of hydroxylamine hydrochloride in 170 ml of an ethanol/methanol mixture (1:1 v/v).
-
Slowly add 27.0 ml of DIPEA dropwise to the solution at room temperature.
-
Further steps involving the pyridine precursor would follow, similar to Method 1.
General Protocol for Spectral Data Acquisition
The following outlines a general procedure for obtaining the spectral data for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in positive ion mode.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Synthetic and analytical workflow for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS 1010120-55-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5-bromo- [cymitquimica.com]
- 7. biocompare.com [biocompare.com]
Solubility Profile of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility profile of 5-bromo-triazolo[1,5-a]pyridin-2-amine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a framework for determining its solubility. It includes detailed experimental protocols for both kinetic and thermodynamic solubility assays and contextual data from structurally similar compounds to offer a preliminary assessment.
Introduction
5-bromo-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility is crucial for its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and efficacy. The structure of the compound, featuring a bromine substituent and an amine group on a fused triazolopyridine ring system, suggests a complex solubility behavior influenced by factors such as the polarity of the solvent, pH, and the crystalline form of the solid.
This guide presents established methodologies for determining the kinetic and thermodynamic solubility of a compound, which can be applied to 5-bromo-triazolo[1,5-a]pyridin-2-amine to generate the necessary data for research and development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 5-bromo-triazolo[1,5-a]pyridin-2-amine in common laboratory solvents has not been published. However, to provide a frame of reference, the following table includes qualitative information inferred from available literature and quantitative data for structurally related triazolo-quinolone derivatives.
It is crucial to note that the quantitative data presented below is for structurally similar compounds and should not be considered as representative of 5-bromo-triazolo[1,5-a]pyridin-2-amine's actual solubility. Experimental determination is necessary for accurate values.
| Solvent | Compound | Temperature (°C) | Solubility (mol fraction) | Data Type |
| Dichloromethane | 5-bromo-triazolo[1,5-a]pyridin-2-amine | Not Specified | Soluble | Qualitative |
| Methanol | Triazolo quinolone derivative 1 | 25 | 0.00018 | Quantitative[1] |
| Ethanol | Triazolo quinolone derivative 1 | 25 | 0.00025 | Quantitative[1] |
| n-Propanol | Triazolo quinolone derivative 1 | 25 | 0.00031 | Quantitative[1] |
| n-Butanol | Triazolo quinolone derivative 1 | 25 | 0.00042 | Quantitative[1] |
| Ethyl Acetate | Triazolo quinolone derivative 1 | 25 | 0.00035 | Quantitative[1] |
| Methanol | Triazolo quinolone derivative 2 | 25 | 0.00021 | Quantitative[1] |
| Ethanol | Triazolo quinolone derivative 2 | 25 | 0.00029 | Quantitative[1] |
| n-Propanol | Triazolo quinolone derivative 2 | 25 | 0.00036 | Quantitative[1] |
| n-Butanol | Triazolo quinolone derivative 2 | 25 | 0.00049 | Quantitative[1] |
| Ethyl Acetate | Triazolo quinolone derivative 2 | 25 | 0.00041 | Quantitative[1] |
Experimental Protocols
To determine the solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine, two common experimental approaches are recommended: kinetic solubility and thermodynamic solubility assays.
Kinetic Solubility Assay
This method is a high-throughput technique used in early drug discovery to determine the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[2][3][4][5][6]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-bromo-triazolo[1,5-a]pyridin-2-amine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[2]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.[2][4]
-
Turbidimetry: Measure the loss of light intensity due to scattering by particles.
-
Direct UV/Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.[2][3]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Thermodynamic Solubility (Shake-Flask) Assay
This method determines the equilibrium solubility of a compound and is considered the gold standard.[2][4][7] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Methodology:
-
Sample Preparation: Add an excess amount of solid 5-bromo-triazolo[1,5-a]pyridin-2-amine to a series of vials containing different laboratory solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, dichloromethane, etc.). The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[2][7]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter to remove the solid.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound. Common analytical techniques for quantification include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with known concentrations of the compound is used for quantification.
-
UV/Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances from the solvent.
-
-
Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in drug design. This bicyclic aromatic compound, consisting of a fused triazole and pyridine ring, has been the focus of extensive research, leading to the discovery of numerous compounds with therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. Its structural rigidity, potential for diverse substitutions, and ability to act as a bioisostere for endogenous purines contribute to its appeal in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key triazolo[1,5-a]pyridine derivatives, along with detailed experimental protocols and visual representations of relevant signaling pathways.
Synthesis of the Triazolo[1,5-a]pyridine Core
The construction of the triazolo[1,5-a]pyridine scaffold can be achieved through several synthetic strategies, allowing for the introduction of a variety of substituents and the generation of diverse chemical libraries. Common methods include cyclization reactions starting from substituted pyridines or triazoles.
One prevalent approach involves the copper-catalyzed reaction of 2-aminopyridines with nitriles, which proceeds via sequential N-C and N-N bond-forming oxidative coupling reactions. This method is advantageous due to the ready availability and low cost of the starting materials and catalyst.[1] Another efficient method is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for a direct metal-free oxidative N-N bond formation, often resulting in high yields and short reaction times.[1] More environmentally benign syntheses have also been developed, such as the I2/KI-mediated oxidative N-N bond formation from N-aryl amidines.[1] For the synthesis of the isomeric[1][2][3]triazolo[1,5-a]pyridines, a heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has been reported.[2]
Biological Activities and Therapeutic Applications
The triazolo[1,5-a]pyridine scaffold is associated with a broad spectrum of biological activities, making it a focal point for drug discovery programs.
Anticancer Activity
A significant number of triazolo[1,5-a]pyridine derivatives have demonstrated potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of gastric, colon, and breast cancer.[4] One of the key mechanisms of action for some of these compounds is the suppression of the ERK (extracellular signal-regulated kinase) signaling pathway, a critical pathway in cancer cell proliferation and survival.[5] For instance, the triazolo[1,5-a]pyrimidine indole derivative H12 has been shown to decrease the phosphorylation levels of key proteins in this pathway, including c-Raf, MEK1/2, and ERK1/2.[5]
Antiprotozoal Activity
Derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold have shown promise as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds have been found to inhibit the sterol biosynthesis pathway, a critical metabolic pathway for the parasite's survival.[6] Specifically, they target the enzyme 14α-demethylase (CYP51), leading to an imbalance in the synthesis of ergosterol, a key component of the parasite's cell membrane.[6][7] This disruption of the cell membrane ultimately leads to cell cycle arrest and parasite death.[6]
Enzyme Inhibition
The triazolo[1,5-a]pyridine scaffold has been successfully employed in the design of inhibitors for various enzymes. For example, a series of 6-amino-2,5,7-triaryl-[1][2][7]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[8] The most potent compound in this series exhibited competitive inhibition with an IC50 value significantly lower than the reference drug acarbose.[8] Additionally, triazolo[1,5-a]pyridine derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[9]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the in vitro biological activities of representative triazolo[1,5-a]pyridine derivatives.
Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Indole Derivatives [5]
| Compound | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| H12 | 9.47 | 9.58 | 13.1 |
| 5-Fu (control) | 26.3 | 28.7 | 21.4 |
Table 2: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives [8]
| Compound | α-Glucosidase IC50 (µM) |
| 15j | 6.60 ± 0.09 |
| Acarbose (control) | 750.00 ± 0.56 |
Table 3: JAK2 Inhibitory Activity of a Triazolo[1,5-a]pyridine Derivative [9]
| Compound | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 23 | 1 | >1000 |
Table 4: P2X7 Receptor Antagonist Activity of JNJ-54175446 [10]
| Receptor | pIC50 |
| Human P2X7 | 8.46 |
| Rat P2X7 | 8.81 |
Clinical Candidates
The therapeutic potential of the triazolo[1,5-a]pyridine scaffold is underscored by the advancement of several compounds into clinical trials.
Cevipabulin (TTI-237): This[1][2][7]triazolo[1,5-a]pyrimidine derivative is a microtubule-active antitumor agent.[11] It appears to bind to the vinca alkaloid site on tubulin but, unusually, enhances tubulin polymerization, a property more akin to taxanes.[11] Cevipabulin has demonstrated potent cytotoxic activity against a range of human tumor cell lines, with IC50 values in the nanomolar range.[9] It has undergone Phase I and II clinical trials for the treatment of advanced solid tumors.[11]
JNJ-54175446: This compound is a potent and selective, brain-penetrant antagonist of the P2X7 receptor, which is implicated in neuroinflammation.[10] It has been investigated for the treatment of major depressive disorder and has undergone Phase I clinical trials in healthy volunteers, where it was found to be safe and well-tolerated.[12]
Experimental Protocols
General Synthesis of 7-chloro-5-(chloromethyl)-[1][2][7]triazolo[1,5-a]pyrimidine (Intermediate for Anticancer Agents)[4]
A mixture of 1H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid is heated to generate the intermediate compound C. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 7-chloro-5-(chloromethyl)-[1][2][7]triazolo[1,5-a]pyrimidine (D). This intermediate can then be further functionalized to produce a variety of anticancer derivatives.[4]
In Vitro α-Glucosidase Inhibitory Assay[8][13]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution (dissolved in a minimal amount of DMSO and diluted with buffer).
-
Add the α-glucosidase solution to each well and incubate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis: The absorbance of the yellow-colored p-nitrophenol produced is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The triazolo[1,5-a]pyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives have solidified its status as a privileged structure. The successful development of clinical candidates such as Cevipabulin and JNJ-54175446 highlights the therapeutic potential of this scaffold. Future research in this area is expected to further explore the chemical space around the triazolo[1,5-a]pyridine core, leading to the discovery of new and improved therapeutic agents for a variety of diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals based on this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cevipabulin | C18H18ClF5N6O | CID 11488110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Screening Focused Libraries Based on the 5-Bromo-triazolo[1,5-a]pyridin-2-amine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is isoelectronic with purines, making it an effective bioisostere for designing molecules that interact with biological targets that recognize purine-based ligands, such as kinases and other ATP-binding proteins. This has led to the exploration of triazolopyridine derivatives for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.
The specific derivative, 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, serves as a highly versatile starting material or "core" for the construction of focused chemical libraries. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical functionalities. The amine group at the 2-position is readily acylated or otherwise modified, enabling further structural diversification. This guide provides a framework for designing, synthesizing, and screening a focused library of compounds derived from this valuable core, aimed at identifying novel lead compounds for drug development.
Focused Library Design and Synthesis
A focused screening library is designed to explore the structure-activity relationship (SAR) around a specific chemical scaffold. The 5-bromo-triazolo[1,5-a]pyridin-2-amine core offers two primary points for diversification, enabling a systematic exploration of chemical space to identify potent and selective modulators of biological targets.
Synthesis of the Core Scaffold
The core scaffold, 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, can be synthesized via several reported methods. A common approach involves the cyclization of a substituted pyridine precursor.
Representative Synthetic Protocol: A widely used method involves the reaction of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea with hydroxylamine hydrochloride.[4]
-
Preparation of Hydroxylamine Solution: N,N-Diisopropylethylamine (DIPEA) is slowly added to a solution of hydroxylamine hydrochloride in an ethanol/methanol mixture at room temperature and stirred for 1 hour.[4]
-
Cyclization Reaction: 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea is added to the hydroxylamine solution, and the mixture is heated under reflux for approximately 3 hours.[4]
-
Work-up and Isolation: The reaction mixture is cooled, and the resulting solid is collected by filtration. The filtrate is concentrated, and water is added to precipitate more product. The combined solids are washed and dried under vacuum to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine as a white solid.[4]
Library Diversification Strategy
The core scaffold can be diversified at the 2-amino and 5-bromo positions. A key transformation is the acylation of the 2-amino group, as exemplified by the synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, an intermediate in the synthesis of the JAK1 inhibitor Filgotinib.[4][5]
Protocol for Acylation:
-
Dissolve 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in dichloromethane.[4]
-
Add N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0°C.[4]
-
Add cyclopropanecarbonyl chloride dropwise and allow the reaction to proceed for several hours.[4]
-
Concentrate the reaction mixture and treat with an ammonia/methanol solution to yield the final N-acylated product after filtration and drying.[4]
This acylation can be performed with a wide variety of acid chlorides or carboxylic acids (using coupling agents) to generate a library of amides. The 5-bromo position can then be further modified using palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.
Caption: Synthetic strategy for library diversification. (Max Width: 760px)
High-Throughput Screening (HTS) Cascade
A tiered screening approach is recommended to efficiently identify and validate hits from the focused library. This cascade typically involves a primary biochemical assay followed by secondary cell-based assays and selectivity profiling.
Caption: General workflow for a high-throughput screening cascade. (Max Width: 760px)
Target-Specific Screening Protocols and Data
The triazolopyridine scaffold has shown activity against several important drug target classes. Below are representative protocols and data for key examples.
Protein Kinase Inhibition (e.g., JAK1/2)
Triazolopyridine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling.[2]
Signaling Pathway: The JAK-STAT Pathway Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity.[1][2] The JAKs then trans-phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1][3]
Caption: Simplified JAK-STAT signaling pathway. (Max Width: 760px)
Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®) This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase (e.g., JAK1), the substrate peptide, and the assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Addition: Add test compounds from the library (typically 50 nL of a 10 mM DMSO stock for a 10 µM final concentration). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent depletes the remaining ATP while generating a luminescent signal.
-
Readout: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent hits are selected for IC50 determination by performing the assay with a range of inhibitor concentrations.
Quantitative Data: Triazolopyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| J-4 | JAK1 | 15.3 | [2] |
| J-4 | JAK2 | 1.8 | [2] |
| J-6 | JAK1 | 35.4 | [2] |
| J-6 | JAK2 | 3.6 | [2] |
| Pyrazolo[1,5-a]pyrimidine 17 | CDK2 | ~1000 (low µM) | [1] |
Bromodomain Inhibition (e.g., BRD4)
Bromodomain and Extra-Terminal (BET) proteins like BRD4 are epigenetic readers that bind to acetylated lysine residues on histones, playing a critical role in transcriptional regulation. Inhibiting this interaction is a validated anti-cancer strategy.
Experimental Protocol: BRD4 AlphaLISA® Assay This is a bead-based proximity assay to measure the binding of the BRD4 bromodomain (BD1) to an acetylated histone peptide.
-
Reagent Preparation: Prepare a master mix containing 3x BRD Homogeneous Assay Buffer and a biotinylated acetylated histone peptide ligand. Dilute GST-tagged BRD4 (BD1) protein in 1x assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the master mixture to each well.
-
Compound Addition: Add 2.5 µL of test inhibitor solution. For controls, add inhibitor buffer.
-
Initiate Binding: Add 2.5 µL of diluted BRD4 (BD1) protein to initiate the binding reaction. Incubate for 30 minutes at room temperature.
-
Detection Bead Addition: Add 10 µL of Glutathione-Acceptor beads (binds GST-tagged BRD4) and incubate for 30 minutes.
-
Donor Bead Addition: Add 10 µL of Streptavidin-Donor beads (binds biotinylated peptide) and incubate for 15-30 minutes in the dark.
-
Readout: Read the plate on an Alpha-enabled plate reader. A high signal indicates proximity of the beads and thus, protein-peptide binding. Inhibition is measured as a decrease in signal.
Quantitative Data: Triazolo[1,5-a]pyrimidine BET Inhibitors
| Compound ID | Target | IC50 (µM) | Cellular Activity (THP-1 IC50, µM) | Reference |
| WS-722 | BRD4 (BD1/BD2) | < 5 | 3.86 | [8] |
| WS-722 | BRD2 (BD1/BD2) | < 5 | N/A | [8] |
| WS-722 | BRD3 (BD1/BD2) | < 5 | N/A | [8] |
Other Relevant Targets and Assays
The versatility of the triazolopyridine scaffold allows for its screening against a diverse array of targets.
Experimental Protocol Overviews:
-
RORγt Inverse Agonist Assay: A cell-based reporter assay is typically used.[9] Cells engineered to express a RORγt-luciferase reporter construct are treated with the test compounds. Inverse agonists will decrease the luminescent signal, which can be quantified to determine IC50 values.[9]
-
LSD1 Inhibition Assay: A common biochemical assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[10] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, and the increase in fluorescence is proportional to LSD1 activity.[11]
-
α-Glucosidase Inhibition Assay: This colorimetric assay measures the ability of an inhibitor to block the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).[12] The reaction produces p-nitrophenol, a yellow product, which can be quantified by measuring absorbance at 405 nm.[12]
Quantitative Data for Other Targets
| Scaffold | Target | Compound ID | IC50 (µM) | Reference |
| [1][2][6]Triazolo[4,5-d]pyrimidine | LSD1 | 27 | 0.564 | [7] |
| 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine | α-Glucosidase | 15j | 6.60 | [13] |
| [1][2][3]Triazolo[1,5-a]pyridine | RORγt | 5a | (Strong Activity) | [3] |
Conclusion
The 5-bromo-triazolo[1,5-a]pyridin-2-amine core is a validated and highly tractable starting point for the development of focused screening libraries. Its synthetic accessibility and the presence of two distinct points for chemical diversification allow for a systematic exploration of structure-activity relationships. By employing a strategic screening cascade incorporating robust biochemical and cell-based assays, libraries derived from this scaffold have a high potential to yield novel and potent lead compounds against a range of therapeutically important targets, particularly protein kinases and epigenetic modulators. This guide provides the fundamental protocols and conceptual framework to empower researchers in this endeavor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Page loading... [wap.guidechem.com]
- 5. N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | 1142943-96-1 | Benchchem [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators [mdpi.com]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. promega.co.uk [promega.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1][3] The protocol is compiled from established methods and is intended for use by qualified researchers in a laboratory setting. Included are the reaction scheme, detailed experimental procedures, a summary of quantitative data, and safety information.
Introduction
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules. For instance, it serves as a crucial intermediate in the synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, a potential therapeutic agent.[1][3] The synthesis of this compound is therefore of great importance for the development of new pharmaceuticals.
Synthesis Pathway
The synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a multi-step process. A common route involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then cyclized to form the desired triazolopyridine ring system.
Figure 1: General synthetic strategy for 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
Materials and Equipment:
-
2-aminopyridine
-
N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide
-
Acetone or Chloroform
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol or Methanol
-
Round-bottom flasks
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of 2-amino-5-bromopyridine
This protocol describes the bromination of 2-aminopyridine. Two alternative methods are presented.
-
Method A: Using Phenyltrimethylammonium Tribromide [4][5]
-
To a 1 L three-necked flask, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
-
Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.
-
Stir the mixture at 25-30°C for 2 hours.
-
Wash the reaction mixture with 40 ml of a saturated sodium chloride solution.
-
Separate the organic layer and wash it 2-3 times with 20 ml of water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.
-
Cool the oil in an ice water bath and add water to precipitate a solid.
-
Recrystallize the crude product from benzene, filter, and dry to obtain the yellow solid product.
-
-
Method B: Using N-Bromosuccinimide (NBS) [6]
-
In a flask, dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 ml of acetone.
-
Cool the mixture to 10°C.
-
Add 1.0 g (5.6 mmol) of NBS dropwise over 30 minutes.
-
Stir the mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under vacuum.
-
Recrystallize the residue with 90% ethanol to afford the product as a yellow solid.
-
Protocol 2: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine [1]
-
Dissolve 19.2 g (276.0 mmol) of hydroxylamine hydrochloride in 170 ml of a 1:1 (v/v) ethanol/methanol solution at room temperature.
-
Slowly add 27.0 ml (165.6 mmol) of N,N-diisopropylethylamine (DIPEA) dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add 9 g of 2-amino-5-bromopyridine (from Protocol 1) to the mixture.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture, and filter the resulting solid.
-
Wash the solid with water and dry to obtain 6 g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Quantitative Data Summary
| Step | Reactants | Product | Solvent(s) | Yield | Purity | Reference |
| Protocol 1, Method A | 2-aminopyridine, Phenyltrimethylammonium tribromide | 2-amino-5-bromopyridine | Chloroform, Benzene | 75-81% | - | [4] |
| Protocol 1, Method B | 2-aminopyridine, NBS | 2-amino-5-bromopyridine | Acetone, Ethanol | 95% | 97% | [6] |
| Protocol 2 | 2-amino-5-bromopyridine, Hydroxylamine HCl, DIPEA | 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine | Ethanol, Methanol | - | - | [1] |
Yield for Protocol 2 is not explicitly stated in the source but can be calculated from the provided masses.
Characterization Data
-
Molecular Formula: C₆H₅BrN₄[7]
-
Molecular Weight: 213.03 g/mol [8]
-
Appearance: Solid[7]
-
Purity: ≥97%[9]
Safety Information
-
Hazard Symbols: GHS06 (Toxic)[8]
-
Signal Word: Danger[8]
-
Hazard Statements: H301 (Toxic if swallowed)[8]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[8]
-
Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[3]
It is imperative to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5-bromo- [cymitquimica.com]
- 8. 5-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1010120-55-4 [sigmaaldrich.com]
- 9. biocompare.com [biocompare.com]
Synthetic Utility of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Versatile Intermediate for Drug Discovery
Introduction:
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a key heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic combination of a fused triazolopyridine core, a reactive bromine atom, and an amino group makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure, appearing in numerous biologically active compounds.[4][5] This intermediate serves as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[6][7]
The bromine atom at the 5-position provides a convenient handle for derivatization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies. The 2-amino group offers an additional site for modification, for instance, through acylation, to further explore the chemical space and modulate the physicochemical and pharmacological properties of the resulting compounds.
This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, aimed at researchers and professionals in drug development.
Application Notes
Pharmaceutical Intermediate:
The primary application of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] A notable example is its use in the preparation of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, a key step in the synthesis of more complex drug candidates.[1][3]
Cross-Coupling Reactions:
The presence of the bromo substituent makes this intermediate an ideal substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. This is a powerful strategy for generating libraries of compounds for high-throughput screening. While specific examples with this exact substrate are not prevalent in the provided search results, the general applicability of this reaction to bromo-pyridines is well-established.[8][9]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-[1][2][3]triazolo[1,5-a]pyridine derivatives. This is particularly useful for accessing novel chemical entities with potential biological activity, as the introduction of substituted amines can significantly impact a molecule's properties.[2][10]
Biological Significance of the Scaffold:
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are found in compounds with a broad spectrum of biological activities, including:
-
Anticancer Agents: Derivatives have been shown to target microtubules and inhibit signaling pathways such as the ERK pathway.[6][11]
-
Antiviral and Antiparasitic Activity: The scaffold is present in molecules with potential therapeutic applications against various pathogens.[4][12]
-
RORγt Inverse Agonists: These compounds are being investigated for the treatment of autoimmune diseases like psoriasis.[7][13]
Data Presentation
Table 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Step | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Analytical Data |
| 1 | 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea | Hydroxylamine hydrochloride, N,N-diisopropylethylamine | Ethanol/Methanol (1:1) | 3 | 83.3 | ¹H NMR (300MHz, DMSO-d6): δ 7.40–7.30(m, 2H), 7.21(dd, J=6.5, 2.2Hz, 1H), 6.29(s, 2H)[1] |
Table 2: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (g) |
| 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (5g) | Diisopropylethylamine (9g), Cyclopropanecarbonyl chloride (6.1g) | Dichloromethane | 0, then RT | 4 | 4 |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine [1]
-
Preparation of the reaction mixture: To a solution of hydroxylamine hydrochloride (19.2g, 276.0mmol) in a 1:1 mixture of ethanol and methanol (170mL), slowly add N,N-diisopropylethylamine (DIPEA) (27.0mL, 165.6mmol) dropwise at room temperature.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour.
-
Addition of starting material: Add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8g, 55.2mmol) in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Add 30mL of water to the residue and filter the precipitate.
-
Wash the solid with water (30mL) and a 1:1 mixture of ethanol/methanol (60mL).
-
-
Drying: Dry the solid under vacuum to obtain 9.8g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a white solid (Yield: 83.3%).
Protocol 2: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide [1][3]
-
Dissolution: Dissolve 5g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in 100ml of dichloromethane.
-
Addition of base: Add 9g of diisopropylethylamine.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acylation: Add 6.1g of cyclopropanecarbonyl chloride dropwise.
-
Reaction: Allow the reaction to proceed for 1 hour at 0°C, then continue for 4 hours at room temperature.
-
Work-up:
-
Concentrate the reaction mixture to dryness to obtain an oily solid.
-
Cool the residue in an ice-salt bath.
-
Add a mixed solution of 7ml of ammonia water and 43ml of methanol.
-
Stir for approximately 3 hours until the system becomes a brown turbid liquid.
-
Filter the solid, wash with water, and dry.
-
-
Product: Obtain 4g of the target compound N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized protocol based on similar substrates and may require optimization.[8][9]
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of the target intermediate.
Caption: Workflow for the acylation of the intermediate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Inhibition of the ERK signaling pathway by a related scaffold.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. CA3178865A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 5-bromo-triazolo[1,5-a]pyridin-2-amine and its Analogs in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. The strategic incorporation of a bromine atom and an amino group, as seen in 5-bromo-triazolo[1,5-a]pyridin-2-amine and its isomers, provides a versatile platform for generating diverse libraries of kinase inhibitors targeting a range of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
The bromine atom serves as a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl moieties, allowing for the systematic exploration of the chemical space within the kinase active site to optimize binding affinity and selectivity. The 2-amino group is a key pharmacophoric feature, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common characteristic of many ATP-competitive kinase inhibitors.
This document provides detailed application notes on the utility of the bromo-triazolo[1,5-a]pyridine core in kinase inhibitor design, along with generalized experimental protocols for the synthesis and evaluation of such compounds.
Data Presentation: Inhibitory Activity of Related Scaffolds
While specific data for inhibitors derived directly from 5-bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the following tables summarize the inhibitory activities of representative kinase inhibitors based on the closely related pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyridine scaffolds, demonstrating the potential of these heterocyclic systems in kinase inhibitor design.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidines | TrkA | 0.2 | [4] |
| 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidines | TrkA | 0.4 | [4] |
| 5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidines | TrkA | 3 | [4] |
| 5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidines | TrkB | 14 | [4] |
| 5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidines | TrkC | 1 | [4] |
| 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | <1 | [4] |
Table 2: Inhibitory Activity of[1][2][3]triazolo[1,5-a]pyridine Derivatives Against JAK2
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CEP-33779 (and related analogs) | JAK2 | Potent Inhibition | [5] |
Table 3: Inhibitory Activity of[1][2][3]triazolo[1,5-a][1][6][7]triazine Derivatives Against CK1δ
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2,5-Disubstituted[1][2][3]triazolo[1,5-a][1][6][7]triazines | CK1δ | 2.08 - 29.1 | [8] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using a bromo-triazolo[1,5-a]pyridine core and for their subsequent in vitro evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-triazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
5-bromo-triazolo[1,5-a]pyridin-2-amine (or related bromo-substituted scaffold) (1.0 mmol)
-
Corresponding arylboronic acid (1.1 mmol)
-
Potassium phosphate (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the bromo-triazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).[1]
-
Stir the reaction mixture at reflux (80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[1]
-
Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of synthesized compounds against a target kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer or DMSO.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.[1]
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.[1][2]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).[1][2]
-
Stop the kinase reaction and deplete the remaining ATP by adding the stop reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[2]
-
Add the detection reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[2]
-
Measure the luminescence using a plate reader.[2]
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[2]
Visualizations
Signaling Pathway
Caption: Generalized kinase signaling cascade and the point of inhibition.
Experimental Workflow
Caption: Workflow for synthesis, purification, and evaluation of inhibitors.
Logical Relationship
Caption: Competitive inhibition of ATP binding to the kinase active site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-bromo-triazolo[1,5-a]pyridin-2-amine for SAR Studies
Application Notes and Protocols: Derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including activity as kinase inhibitors. The strategic derivatization of this core structure is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate for the synthesis of novel compound libraries for SAR studies. The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Derivatization Strategies
The 5-bromo position of the triazolo[1,5-a]pyridine core is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This enables a thorough investigation of the steric and electronic requirements for optimal biological activity.
Caption: General workflow for the derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and subsequent SAR studies.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with various arylboronic acids.
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 5-aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivative.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a range of primary and secondary amines.
Materials:
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, argon-flushed Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Seal the tube and degas the mixture with argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the target 5-amino-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation for SAR Studies
Systematic derivatization of the 5-position allows for the generation of a data matrix to elucidate the SAR. The following table is a representative example of how to structure the data for a series of compounds targeting a hypothetical kinase.
Table 1: Representative SAR Data for 5-Substituted-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives as Kinase Inhibitors
| Compound ID | R Group at 5-Position | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1 | -Br (Starting Material) | >10,000 | >10,000 | >50 |
| 2a | Phenyl | 850 | 2,300 | 15.2 |
| 2b | 4-Fluorophenyl | 420 | 1,500 | 8.7 |
| 2c | 4-Methoxyphenyl | 350 | 980 | 5.1 |
| 2d | 3-Pyridyl | 680 | 3,100 | 12.5 |
| 3a | Morpholino | 1,200 | 4,500 | 25.8 |
| 3b | N-Methylpiperazinyl | 150 | 750 | 2.3 |
| 3c | Anilino | 950 | 2,800 | 18.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this specific compound series.
Potential Biological Signaling Pathway
Derivatives of the triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of various protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can block downstream signaling and may be a viable therapeutic strategy for diseases such as cancer.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a[1][2][3]triazolo[1,5-a]pyridine derivative as a kinase inhibitor.
References
- 1. AU2013218539A1 - Triazolopyridine derivatives as a tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 2. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions on 5-bromo-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the versatile N-heterocyclic building block, 5-bromo-triazolo[1,5-a]pyridin-2-amine. These palladium-catalyzed reactions are fundamental transformations in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of functionalized molecules.
The protocols outlined herein are based on established methodologies for cross-coupling reactions on structurally related heteroaryl bromides and serve as a robust starting point for further optimization.[1][2][3][4][5][6][7][8][9][10][11][12]
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-triazolo[1,5-a]pyridin-2-amines
The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[12] This protocol details the coupling of 5-bromo-triazolo[1,5-a]pyridin-2-amine with various arylboronic acids.
Reaction Scheme:
General reaction scheme for the Suzuki-Miyaura coupling of 5-bromo-triazolo[1,5-a]pyridin-2-amine with an arylboronic acid.
Experimental Protocol
Materials:
-
5-bromo-triazolo[1,5-a]pyridin-2-amine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃
-
Solvent: 1,4-Dioxane/H₂O (4:1), DME, or Toluene
-
Anhydrous, degassed solvents are recommended.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which can be considered a starting point for the target substrate.[10][11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating the Triazolopyridine Moiety into Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique combination of a triazole and a pyridine ring offers a versatile platform for the development of novel therapeutic agents.[1] In recent years, there has been a burgeoning interest in the incorporation of the triazolopyridine moiety into novel anticancer agents. These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of triazolopyridine-based anticancer agents, intended to guide researchers in this exciting field of drug discovery.
Key Triazolopyridine Scaffolds in Anticancer Research
Several isomers of the triazolopyridine ring system have been explored for their anticancer potential. The most prominent scaffolds include:
-
[2][3][4]Triazolo[4,3-a]pyridine: This scaffold has been extensively studied, with derivatives showing potent cytotoxic effects against a range of cancer cell lines.
-
[2][3][4]Triazolo[1,5-a]pyrimidine: A bioisostere of purine, this scaffold has been incorporated into molecules targeting various kinases and other cancer-related proteins.[4]
-
Pyrazolo[2][3][4]triazolopyrimidine: This fused heterocyclic system has demonstrated significant antiproliferative activity, often through the inhibition of key signaling pathways.[3]
Mechanisms of Action
Triazolopyridine derivatives exert their anticancer effects through diverse mechanisms, including:
-
Inhibition of Protein Kinases: Many triazolopyridine compounds are designed as kinase inhibitors, targeting critical signaling nodes like the EGFR/AKT/ERK pathway.[3] Inhibition of these pathways can halt cell proliferation and induce apoptosis.
-
Induction of Apoptosis: A significant number of triazolopyridine-based agents have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cancer cell division.
-
Epigenetic Modulation: Emerging research has identified the bromodomain-containing protein 4 (BRD4) as a key target for some triazolopyridine derivatives.[5] BRD4 is an epigenetic reader that regulates the transcription of oncogenes like c-Myc.
Data Presentation: In Vitro Anticancer Activity of Triazolopyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative triazolopyridine derivatives against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.
Table 1: Anticancer Activity of[2][3][4]Triazolo[4,3-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | [6] |
| VS9 Analogue | HeLa (Cervical Cancer) | Sub-micromolar | [7] |
Table 2: Anticancer Activity of[2][3][4]Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | Bel-7402 (Hepatocellular Carcinoma) | 12.3 | [4] |
| Compound 19 | HT-1080 (Fibrosarcoma) | 6.1 | [4] |
| Compound H12 | MGC-803 (Gastric Cancer) | 9.47 | [8][9] |
| Compound H12 | HCT-116 (Colon Cancer) | 9.58 | [8][9] |
| Compound H12 | MCF-7 (Breast Cancer) | 13.1 | [8][9] |
| Analogue 26 | HeLa (Cervical Cancer) | 0.75 | [1] |
| Analogue 26 | A549 (Lung Cancer) | 1.02 | [1] |
| Compound 6i | MGC-803 (Gastric Cancer) | 0.96 | [10] |
Table 3: Anticancer Activity of Pyrazolo[2][3][4]triazolopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | [3][11] |
| Compound 1 | HeLa (Cervical Cancer) | 11.32 | [3][11] |
| Compound 1 | MCF-7 (Breast Cancer) | 48.28 | [3][11] |
| Compound 2 | HCC1937 (Breast Cancer) | 20.11 | [3] |
| Compound 3 | HCC1937 (Breast Cancer) | 25.03 | [3] |
| Compound 3b | MCF-7 (Breast Cancer) | 0.25 | [12] |
| Compound 3b | MDA-MB-231 (Breast Cancer) | 0.31 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of triazolopyridine-based anticancer agents.
Protocol 1: General Synthesis of[2][3][4]Triazolo[4,3-a]pyridine Derivatives
This protocol describes a one-pot synthesis of substituted[2][3][4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aldehydes.[13][14]
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic or aliphatic aldehydes
-
Ethanol
-
Oxidizing agent (e.g., FeCl3, I2)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol.
-
Aldehyde Addition: To the stirring solution, add the desired aldehyde (1 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC. The initial reaction forms a hydrazone intermediate.
-
Oxidative Cyclization: Once the starting materials are consumed, add the oxidizing agent (e.g., FeCl3, 1.2 equivalents) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature or with heating until the cyclization is complete, as indicated by TLC.
-
Work-up: Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for iodine). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired[2][3][4]triazolo[4,3-a]pyridine derivative.
Visualization of Synthetic Workflow:
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the measurement of cell viability upon treatment with triazolopyridine derivatives using the colorimetric MTT assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Triazolopyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualization of MTT Assay Workflow:
Protocol 3: Western Blot Analysis of EGFR/AKT and BRD4/c-Myc Signaling Pathways
This protocol describes the detection of key protein expression and phosphorylation status in cancer cells treated with triazolopyridine derivatives.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-BRD4, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels or a loading control, strip the membrane and reprobe with the corresponding primary antibody (e.g., anti-EGFR, anti-β-actin).
-
Densitometry Analysis: Quantify band intensities to determine the relative changes in protein expression or phosphorylation.
Visualization of Signaling Pathways:
References
- 1. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[4] Traditional synthetic methods for this heterocycle often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines, targeting researchers and professionals in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[5] Key benefits include:
-
Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[3]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently result in higher isolated yields.
-
Greener Chemistry: Shorter reaction times and increased efficiency contribute to lower energy consumption and waste generation.[6]
-
Facile Optimization: The precise control over reaction parameters (temperature, pressure, and power) allows for rapid optimization of reaction conditions.
Synthetic Strategies
Several effective strategies have been developed for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines. This section outlines two prominent methods: a catalyst-free approach from enaminonitriles and benzohydrazides, and a metal-free cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids.
Catalyst-Free Tandem Reaction of Enaminonitriles and Benzohydrazides
A recently developed eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave irradiation without the need for a catalyst or any additives.[1][2] The reaction proceeds via a tandem transamidation, nucleophilic addition, and subsequent condensation to afford the desired[1][2][3]triazolo[1,5-a]pyridines in good to excellent yields.[7]
Caption: General scheme for the catalyst-free synthesis.
A mixture of the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) in dry toluene (1.5 mL) is placed in a microwave process vial.[8] The vial is sealed and subjected to microwave irradiation at 140 °C for the specified time.[8] After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure product.
The following table summarizes the results for the synthesis of various[1][2][3]triazolo[1,5-a]pyridine derivatives using this protocol.
| Entry | Benzohydrazide Substituent (R) | Enaminonitrile Substituent (R') | Time (h) | Yield (%) |
| 1 | H | 4-OCH₃ | 3 | 83 |
| 2 | 4-OCH₃ | 4-OCH₃ | 3 | 89 |
| 3 | 4-CH₃ | 4-OCH₃ | 3 | 82 |
| 4 | 4-CF₃ | 4-OCH₃ | 4 | 73 |
| 5 | 4-F | 4-OCH₃ | 4 | 41 |
| 6 | 4-Cl | 4-OCH₃ | 4 | 43 |
| 7 | H | H | 3 | 71 |
| 8 | H | 4-Cl | 3 | 64 |
Reaction conditions: Enaminonitrile (0.2 mmol), benzohydrazide (0.4 mmol) in dry toluene (1.5 mL) under microwave irradiation at 140 °C.[8]
Metal-Free Synthesis from 1-Amino-2-imino-pyridines and Carboxylic Acids
This facile and practical approach utilizes readily available 1-amino-2-imino-pyridine derivatives and various carboxylic acids to construct the[1][2][3]triazolo[1,5-a]pyridine core.[6][9] The reaction proceeds efficiently under microwave irradiation in ethanol, offering high yields and avoiding the need for metal catalysts.[9]
Caption: Experimental workflow for the metal-free synthesis.
A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and the corresponding carboxylic acid (4.0 mmol for substituted acids, 10 equiv. for acetic acid) in ethanol (10.0 mL) is placed in a microwave process vial.[9] Acetic acid (5 equiv.) is added for reactions with substituted carboxylic acids.[9] The vial is sealed and irradiated in a microwave reactor at the specified temperature and time (e.g., 80-100 °C for 15 minutes).[9] After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure product, often without the need for column chromatography.[6]
The following table illustrates the optimization of the reaction between a 1-amino-2-imino-pyridine derivative and acetic acid.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 80 | 25 | 89 |
| 2 | Ethanol | 100 | 15 | 92 |
| 3 | Methanol | 100 | 15 | 85 |
| 4 | Acetonitrile | 100 | 15 | 78 |
| 5 | DMF | 100 | 15 | 72 |
Reaction conditions: 1-amino-2-imino-pyridine derivative (3.0 mmol), acetic acid (10 equiv.) in the specified solvent (10.0 mL) under microwave irradiation.[9]
Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanism for the catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsisinternational.org [rsisinternational.org]
- 4. bioengineer.org [bioengineer.org]
- 5. d-nb.info [d-nb.info]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
Application Notes and Protocols for the Investigation of 5-bromo-triazolo[1,5-a]pyridin-2-amine in Anti-Parasitic Drug Development
Application Notes and Protocols for the Investigation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Anti-Parasitic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to interact with various biological targets.[4][5] Derivatives of this and the related triazolopyrimidine class have shown significant promise as anti-parasitic agents, with documented activity against a variety of parasites including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species.[1][6][7][8] This document provides a comprehensive overview of the potential application of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting point for the development of novel anti-parasitic therapeutics. While specific data for this exact compound is limited in publicly available literature, this guide extrapolates from closely related and well-studied analogues to provide representative protocols and data.
Potential Mechanisms of Action
Derivatives of the triazolopyridine and triazolopyrimidine scaffolds have been shown to exert their anti-parasitic effects through various mechanisms. One of the most well-documented is the inhibition of parasite-specific enzymes that are essential for their survival.
Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Plasmodium falciparum
Several triazolopyrimidine-based compounds have been identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite.[9][10][11] Inhibition of this enzyme deprives the parasite of essential precursors for DNA and RNA synthesis, leading to its death. The general inhibitory pathway is illustrated below.
Other Potential Targets
-
Trypanosomatid Proteasome: Some related compounds have demonstrated activity against the proteasome in trypanosomatids, suggesting a potential mechanism for treating diseases like Chagas disease and African trypanosomiasis.[2]
-
Reactive Oxygen Species (ROS) Generation: Certain triazole derivatives are capable of generating ROS within the parasite, leading to oxidative stress and cell death.[12]
-
CYP51 Inhibition: The triazole ring is a known inhibitor of sterol biosynthesis, particularly the enzyme CYP51, which is a target in Trypanosoma cruzi.[12]
Data Presentation: Anti-Parasitic Activity of Related Compounds
The following tables summarize the in vitro anti-parasitic activities of various triazolopyrimidine and triazolopyridine derivatives from the literature to provide a comparative context for the potential efficacy of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Table 1: Anti-plasmodial Activity of Triazolopyrimidine Derivatives
| Compound Class | R-Group Modifications | Target Parasite | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidines | Various amines at C7 | P. falciparum (W2) | 0.023 - 20 | HepG2 | 1,003 - 18,478 | [10][13] |
| 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine | N/A | P. falciparum (3D7) | 0.079 | L1210 (>10 µM) | >126 | [9] |
|[1][2][3]triazolo[1,5-a]pyrimidine derivatives | Various substituents | P. falciparum (3D7) | 0.030 - 9.1 | Not specified | Not specified |[6] |
Table 2: Anti-trypanosomal and Anti-leishmanial Activity of Related Compounds
| Compound Class | R-Group Modifications | Target Parasite | IC50 / EC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Imidazopyridines & Triazolopyrimidines | Various | T. cruzi | Potent activity reported | MRC-5, PMM | >100 in most cases | [1][2] |
| [1][2][3]triazolo[1,5a]pyrimidine derivatives | Various | T. cruzi (epimastigotes) | Significant inhibition at ~0.2 µg/mL* | Aedes albopictus, J-774A.1 | High | [8] |
| [1][2][3]triazolo[1,5a]pyrimidine derivatives | Various | L. donovani (promastigotes) | Significant inhibition at ~0.2 µg/mL* | Aedes albopictus, J-774A.1 | High | [8] |
| 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes | Cu, Co, Ni, Zn complexes | T. cruzi & Leishmania spp. | Higher efficacy than reference drugs | Macrophage J774.2, Vero | Better than reference drugs | [3][7] |
*Note: Original data in µg/mL, conversion to µM depends on molecular weight of specific derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its derivatives.
Protocol 1: Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives
This protocol is a general representation for the synthesis of derivatives based on common methods for related scaffolds.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmanicidal and Trypanocidal Activity of Metal Complexes with 1,2,4-Triazolo[1,5-a]pyrimidines: Insights on their Therapeutic Potential against Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro evaluation of newly synthesised [1,2,4]triazolo[1,5a]pyrimidine derivatives against Trypanosoma cruzi, Leishmania donovani and Phytomonas staheli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Novel Antichagasic Activity of [1,2,3]Triazolo[1,5-a]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 5-bromo-triazolo[1,5-a]pyridin-2-amine for Fragment-Based Drug Discovery
Application Notes and Protocols: Utilizing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules ("fragments") to probe the binding pockets of biological targets. These fragments, while often exhibiting weak affinity, provide high-quality starting points for optimization into potent and drug-like candidates.
The 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is a valuable scaffold in medicinal chemistry. The triazolopyridine motif is present in numerous biologically active compounds, and the bromine atom serves as a versatile handle for synthetic elaboration through various cross-coupling reactions. This document provides detailed application notes and protocols for the utilization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting fragment in FBDD campaigns targeting various protein classes.
Physicochemical Properties of the Fragment
The utility of a fragment is partially dictated by its physicochemical properties, which should align with the "Rule of Three" as a general guideline for FBDD.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [4][5][6][7] |
| Molecular Weight | 213.04 g/mol | [5] |
| XLogP3 | 1.4 | [7] |
| Hydrogen Bond Donors | 1 (amine group) | Calculated |
| Hydrogen Bond Acceptors | 4 (nitrogen atoms) | Calculated |
| Rotatable Bonds | 0 | Calculated |
| Form | Solid | [6] |
Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
A reliable synthesis of the starting fragment is crucial for its application in FBDD. The following protocol is adapted from established procedures.[1]
Method 1:
-
Step 1: Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.
-
Step 2: Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution and stir at room temperature for 1 hour.[1]
-
Step 3: To this mixture, add the appropriate precursor, 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (prepared separately).[1]
-
Step 4: Heat the reaction mixture under reflux for 3 hours.[1]
-
Step 5: Cool the mixture, and collect the resulting solid by filtration.
-
Step 6: Wash the solid with water and dry to obtain 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[1]
Method 2:
-
Step 1: Slowly add 27.0 mL of DIPEA to a solution of 19.2 g of hydroxylamine hydrochloride in 170 mL of an ethanol/methanol (1:1) mixture at room temperature.[1]
-
Step 2: Stir the mixture for 1 hour at room temperature.
-
Step 3: Add 16.8 g of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea in portions.[1]
-
Step 4: Heat the reaction to reflux for 3 hours.[1]
-
Step 5: Isolate the product as described in Method 1.
Fragment-Based Drug Discovery Workflow
The general workflow for utilizing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in an FBDD campaign is outlined below.
Caption: General workflow for a fragment-based drug discovery campaign.
Data Presentation: Illustrative Screening Data
Due to the limited availability of published screening data for the exact fragment 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the following tables present representative data for closely related triazolopyridine and triazolopyrimidine scaffolds against various targets. This data illustrates the typical potencies observed for fragment hits and their subsequent elaborations.
Table 1: Illustrative Data for BRD4 Inhibition
| Compound | Structure | Assay Type | Target | IC₅₀ (µM) |
| WS-722 | [1][2][3]triazolo[1,5-a]pyrimidine derivative | TR-FRET | BRD4 (BD1) | 2.15 |
| WS-722 | [1][2][3]triazolo[1,5-a]pyrimidine derivative | TR-FRET | BRD4 (BD2) | 4.36 |
Data sourced from a study on[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[8]
Table 2: Illustrative Data for JAK Inhibition
| Compound | Structure | Assay Type | Target | IC₅₀ (nM) |
| Filgotinib (GLPG0634) | Triazolopyridine derivative | Kinase Assay | JAK1 | 10 |
| Filgotinib (GLPG0634) | Triazolopyridine derivative | Kinase Assay | JAK2 | 28 |
Data for the approved drug Filgotinib, which is based on a triazolopyridine scaffold.[7]
Table 3: Illustrative Data for α-Glucosidase Inhibition
| Compound | Structure | Assay Type | Target | IC₅₀ (µM) |
| Acarbose (Reference) | - | Enzymatic | α-Glucosidase | ~750 |
| Compound 9s | 5,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivative | Enzymatic | α-Glucosidase | 24.32 |
Data from a study on[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[9]
Experimental Protocols
Biophysical Screening: Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for primary fragment screening using SPR to identify binders to a target protein.
-
Materials:
-
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Preparation: Prepare a solution of the fragment in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically <1%).
-
Binding Analysis: Inject the fragment solution over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in response units (RU) over time to detect binding.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound fragment and prepare the surface for the next injection.
-
Hit Confirmation: For fragments that show a binding response, perform dose-response experiments to confirm binding and estimate the dissociation constant (Kd).
-
Biochemical Assay: BRD4 Bromodomain Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC₅₀ of compounds against the first bromodomain of BRD4 (BD1).
-
Materials:
-
GST-tagged BRD4 (BD1) protein.
-
Biotinylated histone H4 acetylated peptide.
-
AlphaLISA® Glutathione (GSH) Acceptor beads.
-
AlphaScreen® Streptavidin-conjugated Donor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (including derivatives of the title fragment) serially diluted in DMSO.
-
384-well white microplates.
-
-
Procedure:
-
Compound Plating: Add test compounds to the microplate wells.
-
Reagent Addition: Add a mixture of GST-BRD4 (BD1) and biotinylated histone peptide to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding.
-
Acceptor Bead Addition: Add the GSH Acceptor beads and incubate for 60 minutes in the dark.
-
Donor Bead Addition: Add the Streptavidin Donor beads and incubate for 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curves.
-
Cellular Assay: MTT Proliferation Assay
This protocol is used to assess the effect of synthesized compounds on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test compounds serially diluted in culture medium.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Signaling Pathways and Logical Relationships
Fragment Elaboration Strategy
The 5-bromo substituent on the triazolopyridine core is an excellent starting point for chemical elaboration using modern cross-coupling reactions.
Caption: Synthetic elaboration strategy for the 5-bromo-triazolopyridine fragment.
JAK-STAT Signaling Pathway
Triazolopyridine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs). The canonical JAK-STAT signaling pathway is a key target in inflammatory diseases and cancers.
Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for a JAK inhibitor.
BRD4 in Transcriptional Regulation
Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional activation. They are attractive targets in oncology.
Caption: Role of BRD4 in transcriptional regulation and its inhibition.
Conclusion
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising starting fragment for FBDD campaigns against a variety of important drug targets. Its favorable physicochemical properties and the synthetic tractability afforded by the bromo substituent make it an ideal candidate for hit-to-lead optimization. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts. While specific screening data for this exact fragment is not widely published, the success of the broader triazolopyridine class in generating clinical candidates underscores the potential of this chemical space.
References
- 1. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based discovery of JAK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of 5-bromo-triazolo[1,5-a]pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-bromo-triazolo[1,5-a]pyridin-2-amine?
The synthesis is typically a two-stage process. The first stage involves the regioselective bromination of 2-aminopyridine to produce the key intermediate, 2-amino-5-bromopyridine. The second stage is the construction of the triazole ring onto the pyridine core through a cyclization reaction to yield the final product.
Q2: My yield for the 2-amino-5-bromopyridine intermediate is consistently low. What are the common causes?
A significant challenge in this step is achieving regioselectivity at the C-5 position. The amino group on the pyridine ring activates it for electrophilic substitution at both the C-3 and C-5 positions.[1] Low yields are often due to the formation of undesired byproducts such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[1]
Q3: How can the formation of bromination byproducts be minimized to improve the yield of 2-amino-5-bromopyridine?
There are two primary strategies to enhance regioselectivity for the C-5 position:
-
Three-Step Protection Method: The amino group of 2-aminopyridine is first protected, typically by acylation (e.g., with acetic anhydride). This deactivates the ring somewhat and directs bromination preferentially to the C-5 position. The protecting group is then removed via hydrolysis to yield the desired product.[1][2]
-
Use of Selective Brominating Agents: Employing specific reagents like N-bromosuccinimide (NBS) or Phenyltrimethylammonium Tribromide (PTAT) under controlled conditions can favor bromination at the C-5 position with higher selectivity and yield.[1][3][4]
Q4: What are the critical parameters to control during the triazole ring formation (cyclization) step?
The key to a high-yield cyclization is the careful control of several parameters:
-
Reagents: The choice of cyclizing agent is crucial. A common method involves using hydroxylamine hydrochloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] Another reported reagent is hydroxylamine-O-sulfonic acid.[6]
-
Stoichiometry: Precise molar ratios of the starting material, cyclizing agent, and base are necessary to drive the reaction to completion and minimize side reactions.
-
Solvent: Polar protic solvents like ethanol or a mixture of ethanol and methanol are frequently used.[5]
-
Temperature: The reaction often requires heating under reflux to proceed at a reasonable rate.[5]
Q5: Are there alternative, potentially higher-yielding methods for the cyclization step?
Yes, modern synthetic methods can offer improved yields and milder conditions. For the broader class of triazolo[1,5-a]pyridines, techniques such as PIFA-mediated intramolecular annulation, I2/KI-mediated oxidative N-N bond formation, and catalyst-free microwave-assisted synthesis have been developed.[7][8][9] These methods could be adapted for the synthesis of the target molecule and may offer advantages in terms of reaction time and yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of 2-amino-5-bromopyridine | Formation of 2-amino-3-bromopyridine and/or 2-amino-3,5-dibromopyridine byproducts.[1] | Option A: Implement a three-step synthesis involving N-acylation, bromination, and hydrolysis to improve regioselectivity.[1][2] Option B: Use a more selective brominating agent such as N-bromosuccinimide (NBS) or Phenyltrimethylammonium Tribromide (PTAT).[1][4] Option C: Carefully control the reaction temperature and stoichiometry of the brominating agent. |
| Incomplete Cyclization Reaction | 1. Insufficient reaction time or temperature. 2. Degradation or poor quality of reagents (e.g., hydroxylamine hydrochloride). 3. Incorrect stoichiometry or inefficient base. | 1. Monitor the reaction by TLC. If starting material persists, increase reflux time. 2. Use fresh, high-purity reagents. 3. Re-verify calculations for all reagents. Ensure the base (e.g., DIPEA) is potent enough to deprotonate the hydroxylamine hydrochloride.[5] |
| Significant Impurities in Final Product | 1. Side reactions during cyclization. 2. Carryover of impurities from the bromination step. 3. Thermal decomposition of starting material or product. | 1. Optimize reaction temperature; excessive heat can lead to degradation. 2. Ensure the 2-amino-5-bromopyridine intermediate is purified to >98% purity before use. 3. Purify the final product by recrystallization from a suitable solvent or by column chromatography. |
| Difficulty Isolating Final Product | The product may have some solubility in the workup or filtration solvents, leading to loss of material. | 1. After cooling the reaction mixture, place it in an ice bath to maximize precipitation before filtering.[5] 2. Use a minimal amount of cold solvent to wash the filtered solid. 3. Concentrate the filtrate and attempt a second crop precipitation or purification by chromatography. |
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Aminopyridine
| Method | Brominating Agent | Key Conditions | Reported Yield | Advantages / Disadvantages |
| Three-Step Protection | Acetic Anhydride, then Liquid Bromine | Reflux for acylation, 50°C for bromination, NaOH for hydrolysis.[2] | 66.5% (Overall)[2] | Pro: High regioselectivity. Con: Multiple steps, longer overall reaction time. |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetone solvent, dropwise addition at 10°C.[4] | 95.0%[4] | Pro: High yield, single step. Con: Requires careful temperature control to maintain selectivity. |
| Direct Bromination | Phenyltrimethylammonium Tribromide (PTAT) | Chloroform solvent, reaction with 2-aminopyridine.[1] | Not specified | Pro: Offers an alternative for direct bromination. Con: Reagent may be less common or more expensive. |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 2-Amino-5-bromopyridine (Three-Step Method)
This protocol is based on the N-acylation, bromination, and hydrolysis methodology.[1][2]
-
N-Acylation: In a round-bottom flask, dissolve 2-aminopyridine in a suitable solvent. Add acetic anhydride (1.6 molar equivalents) and reflux the mixture. Monitor the reaction by TLC until the starting material is consumed.
-
Bromination: Cool the reaction mixture containing 2-acetamidopyridine to 50°C. Slowly add liquid bromine (1.1 molar equivalents). Stir until bromination is complete.
-
Hydrolysis: Cool the mixture and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to hydrolyze the acetyl group. Stir at room temperature until the 2-acetamido-5-bromopyridine is fully converted. Neutralize the mixture and extract the product. Purify by recrystallization to obtain 2-amino-5-bromopyridine.
Protocol 2: Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine via Cyclization
This protocol is based on the method using hydroxylamine hydrochloride and DIPEA.[5]
-
Reaction Setup: In a three-necked flask equipped with a condenser and stirrer, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) in ethanol.
-
Base Addition: At room temperature, slowly add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the solution and stir for approximately 1 hour.
-
Addition of Precursor: Add purified 2-amino-5-bromopyridine (1.0 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3 hours), monitoring progress with TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, then in an ice bath to induce precipitation. Filter the resulting solid, wash with a small amount of cold water or ethanol, and dry under vacuum to obtain 5-bromo-[1][3][5]triazolo[1,5-a]pyridin-2-amine.
Visualizations
Caption: Troubleshooting workflow for low yield of the 2-amino-5-bromopyridine intermediate.
Caption: High-level synthetic pathway for 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Caption: Logical relationship of key parameters influencing the final cyclization yield.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. ijssst.info [ijssst.info]
- 5. Page loading... [guidechem.com]
- 6. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-bromo-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 5-bromo-triazolo[1,5-a]pyridin-2-amine?
A1: Common impurities can include unreacted starting materials such as 6-bromopyridin-2-yl-amine derivatives, reagents from the cyclization step (e.g., hydroxylamine hydrochloride, N,N-diisopropylethylamine), and potential isomeric byproducts.[1] Depending on the synthetic route, colored impurities may also be present.
Q2: My purified product has a brownish or yellowish tint. How can I remove the color?
A2: Colored impurities are often polar byproducts. A short plug of silica gel filtration using a moderately polar solvent system (e.g., ethyl acetate/hexanes) can be effective. If the color persists, recrystallization with activated charcoal may be necessary, although this can sometimes lead to product loss.
Q3: I am observing peak tailing during column chromatography. What is the cause and how can I prevent it?
A3: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[2]
Q4: How can I confirm the isomeric purity of my final product?
A4: The synthesis of triazolopyridines can sometimes yield a mixture of regioisomers. High-resolution NMR (1H and 13C) is the primary method for confirming the structure and isomeric purity. If you suspect the presence of isomers and they are not separable by chromatography, fractional recrystallization might be an option.[3]
Q5: What is the recommended method for drying the purified product?
A5: After purification, the product should be dried under vacuum to remove residual solvents. For obtaining a completely anhydrous product, drying in a vacuum oven at a temperature below the compound's melting point is recommended.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during recrystallization. | The chosen solvent is too good, even when cold. The product is partially soluble in the washing solvent. | - Select a solvent system where the product has high solubility when hot and very low solubility when cold. - Use a minimal amount of cold solvent for washing the crystals. - Consider a layered recrystallization with a good solvent and a poor solvent. |
| Low recovery from column chromatography. | The product is too polar and is strongly adsorbed onto the silica gel. The product is streaking down the column. | - Increase the polarity of the eluent gradually. - Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interaction with silica.[2] - Consider using a different stationary phase, such as alumina. |
| Product "oils out" during recrystallization. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities are preventing crystallization. | - Re-heat the solution to dissolve the oil, then add a small amount of a "good" solvent and allow it to cool slowly. - Use a solvent pair: dissolve the compound in a minimal amount of a good solvent and slowly add a "poor" solvent until turbidity appears, then clarify with a drop of the good solvent and cool.[2] |
Issue 2: Incomplete Separation of Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of an impurity with the product during column chromatography. | The polarity of the impurity is very similar to the product. | - Optimize the solvent system by testing various ratios of polar and non-polar solvents using Thin Layer Chromatography (TLC). - Try a different solvent system altogether. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| A persistent impurity remains after recrystallization. | The impurity has very similar solubility characteristics to the product. | - Try a different recrystallization solvent. - Perform a second purification step, such as column chromatography, on the recrystallized material. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol/Water | Varies | Good for moderately polar compounds. |
| Recrystallization | Ethyl Acetate/Hexanes | Varies | A common solvent pair for pyridine derivatives.[2] |
| Column Chromatography | Dichloromethane/Methanol | 90:10 to 95:5 | Effective for polar compounds. A similar system was used for a related compound.[4] |
| Column Chromatography | Ethyl Acetate/Hexanes | Gradient | Start with a low polarity (e.g., 10:90) and gradually increase the ethyl acetate concentration.[2] |
| Column Chromatography | Dichloromethane/Ethanol | 10:1 | Can be effective if solubility in dichloromethane alone is poor.[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find a suitable solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude 5-bromo-triazolo[1,5-a]pyridin-2-amine until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step workflow for column chromatography purification.
References
Identifying common byproducts intriazolo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during the synthesis of triazolo[1,5-a]pyridines, their potential causes, and recommended solutions to optimize your reaction outcomes.
Q1: I am observing a significant amount of an isomeric byproduct in my reaction. How can I improve the regioselectivity for the desired[1][2][3]triazolo[1,5-a]pyridine?
A1: The formation of isomeric triazolopyridines is a common challenge, particularly the[1][2][3]triazolo[4,3-a]pyridine isomer. The regioselectivity is often influenced by the reaction mechanism and the nature of the starting materials.
Common Causes and Solutions:
-
Ambident Nucleophilicity of the Intermediate: The reaction intermediate, often a substituted 2-hydrazinopyridine derivative, possesses two nucleophilic nitrogen atoms that can participate in the cyclization.
-
Reaction Conditions: Temperature and catalysts can play a crucial role in directing the cyclization pathway.
-
Thermal Rearrangement: In some cases, the initially formed[1][2][3]triazolo[4,3-a]pyridine can undergo a thermal Dimroth rearrangement to the more stable[1][2][3]triazolo[1,5-a]pyridine isomer. If the [4,3-a] isomer is your desired product, it is advisable to conduct the reaction at a lower temperature for a longer duration to minimize this rearrangement.
-
Catalyst Choice: The choice of catalyst can influence which nitrogen atom preferentially attacks. For instance, in certain cycloadditions, the catalyst can coordinate to a specific nitrogen, sterically hindering its participation in the cyclization and favoring the formation of one isomer over the other.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing isomeric byproduct formation.
Q2: My reaction is producing a significant amount of a byproduct that is not an isomer of the target compound. What could it be and how can I prevent its formation?
A2: Besides isomeric impurities, other byproducts can arise from competing reaction pathways or decomposition. The identity of the byproduct is highly dependent on the synthetic route employed.
Common Byproducts and Their Prevention:
-
1,3,4-Oxadiazoles: This is a frequent byproduct when using acyl hydrazides as starting materials. It results from a competing intramolecular cyclization where the oxygen of the carbonyl group attacks the electrophilic carbon instead of the pyridine nitrogen.
-
Prevention:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the oxadiazole.
-
Temperature Control: Lowering the reaction temperature can favor the desired triazole formation.
-
Choice of Reagents: The nature of the acylating agent can influence the reaction pathway.
-
-
-
Ring-Opened Products: In some cases, the intermediate may fail to cyclize and can be isolated as a stable, open-chain molecule. For example, in syntheses starting from 2-aminopyridine, an N-(pyridin-2-yl)amidrazone or a similar intermediate might be the final product if the cyclization conditions are not optimal.
-
Prevention:
-
Stronger Cyclization Conditions: Increasing the reaction temperature or adding a suitable dehydrating agent or catalyst (e.g., a Lewis acid) can promote the final ring-closing step.
-
-
-
Pyridine N-Oxides: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are used or if the reaction is performed in the presence of air at elevated temperatures. The formation of pyridine N-oxides can deactivate the starting material and lead to lower yields.[4]
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Strong Oxidants: If the synthetic route does not require an oxidant, ensure that all reagents are free from oxidizing impurities.
-
-
General Troubleshooting for Unidentified Byproducts:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials. | - Gradually increase reaction temperature and monitor progress by TLC.- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry. |
| Complex Reaction Mixture with Multiple Byproducts | - Decomposition of sensitive functional groups.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
Q3: Can you provide a detailed experimental protocol for a common synthesis of a[1][2][3]triazolo[1,5-a]pyridine?
A3: The following is a representative protocol for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine from 2-aminopyridine and benzohydrazide, which is a common and straightforward method.
Experimental Protocol: Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Aminopyridine
-
Benzohydrazide
-
Copper(I) bromide (CuBr)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), benzohydrazide (1.2 mmol), and CuBr (0.1 mmol).
-
Evacuate the vessel and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Reaction Pathway:
Caption: General reaction pathway for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and adhere to all laboratory safety protocols. Reaction conditions may need to be optimized for specific substrates and scales.
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Triazolopyridine Ring
Welcome to the technical support center for the functionalization of the triazolopyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and derivatization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the triazolopyridine ring?
A1: Common methods include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for C-C bond formation, copper-catalyzed C-H functionalization, and microwave-assisted synthesis for rapid and efficient derivatization.[1][2][3] The choice of method often depends on the desired substituent and the position on the triazolopyridine ring to be functionalized.
Q2: I am observing very low yields in my Suzuki-Miyaura coupling of a halo-triazolopyridine. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles are frequently due to catalyst deactivation or poisoning by the Lewis basic nitrogen atom.[1][4] Other common causes include inefficient transmetalation, suboptimal choice of base or ligand, poor solubility of reagents, and inadequate degassing of the reaction mixture.[4][5]
Q3: How can I minimize the formation of side products, such as homocoupling of my boronic acid?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][4] Using a pre-formed palladium precatalyst can also reduce homocoupling compared to in-situ generation of the active catalyst.
Q4: Can I perform a direct C-H arylation on the triazolopyridine ring without pre-functionalization?
A4: Yes, direct C-H arylation, often mediated by copper or palladium catalysts, is a powerful method for functionalizing the triazolopyridine ring without the need for prior halogenation or borylation.[3] These methods offer a more atom-economical approach to derivatization.
Q5: What are the advantages of using microwave-assisted synthesis for functionalizing triazolopyridines?
A5: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.[2][6] This technique is particularly beneficial for high-throughput synthesis and library generation.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
This guide provides a systematic approach to troubleshooting low yields in reactions such as Suzuki-Miyaura coupling of halo-triazolopyridines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield palladium-catalyzed cross-coupling reactions.
Issue 2: Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles
Catalyst deactivation is a common problem when working with N-heterocycles like triazolopyridine.[1]
Logical Relationship for Preventing Catalyst Deactivation
Caption: Strategies to mitigate catalyst deactivation in couplings with N-heterocycles.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize optimized conditions for related cross-coupling reactions, which can serve as a starting point for the functionalization of the triazolopyridine ring.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Bromopyridine Derivative [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | High |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | Moderate |
Table 2: Optimization of Microwave-Assisted Synthesis of a Triazolopyridine Derivative [6]
| Entry | Solvent | Additive | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | None | 80 | 25 | 75 |
| 2 | Ethanol | Acetic Acid (10 equiv) | 80 | 25 | 89 |
| 3 | DMF | Acetic Acid (10 equiv) | 100 | 15 | 85 |
| 4 | Ethanol | Acetic Acid (10 equiv) | 100 | 15 | 92 |
| 5 | Ethanol | Acetic Acid (10 equiv) | 120 | 10 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted-[2][6][7]triazolo[1,5-a]pyridines[6]
This protocol describes a metal-free, microwave-assisted synthesis.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of triazolopyridines.
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1-amino-2-imino-pyridine derivative (3.0 mmol), the desired carboxylic acid (3.3 mmol), and ethanol (10.0 mL).
-
To this suspension, add acetic acid (10 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halo-triazolopyridine
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling and may require optimization for specific substrates.[5]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the halo-triazolopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine derivatives during in vitro and in vivo assays.
Troubleshooting Guide
Issue: My 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to inaccurate assay results, including underestimated potency and variable data.[2]
Follow this systematic troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for addressing compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-bromo-triazolo[1,5-a]pyridin-2-amine derivatives?
While specific data for every derivative is not publicly available, the parent scaffold, a heterocyclic amine, suggests that these compounds are likely to be hydrophobic and possess poor aqueous solubility. The presence of the bromo substituent can further increase lipophilicity. Therefore, high solubility is expected in organic solvents like DMSO, with significantly lower solubility in aqueous buffers such as phosphate-buffered saline (PBS).
Q2: What is the recommended initial solvent for preparing a stock solution?
Dimethyl Sulfoxide (DMSO) is the most commonly used starting solvent for creating high-concentration stock solutions of hydrophobic compounds for biological screening.[3] Other potential organic solvents include dimethylformamide (DMF) and ethanol. It is always advisable to test the solubility of a small amount of the compound first before preparing a large-scale stock solution.
Q3: How much DMSO is acceptable in a cell-based assay?
The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.
Q4: My desired assay concentration still results in precipitation. How can I improve the compound's solubility in my aqueous buffer?
You can employ several techniques, often in combination. A tiered approach is recommended, starting with the simplest methods.
-
Tier 1: Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer.[3] Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[3]
-
Tier 2: pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[3] The 2-amino group on the triazolopyridine ring is basic and can be protonated at a lower pH, potentially forming a more soluble salt.[3]
-
Tier 3: Solubilizers/Complexation: Use of agents like cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility.[4]
Q5: Are there any other advanced techniques to improve solubility for in vivo studies?
Yes, for more advanced formulation needs, especially for in vivo studies, several strategies can be considered:
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying systems can enhance solubility and absorption.[4][5]
-
Solid Dispersions: Creating an amorphous solid dispersion (ASD) of the drug in a polymer matrix can improve solubility and dissolution rates.[6]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[7][8]
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on how different formulation strategies can improve the aqueous solubility of a hypothetical 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative.
| Formulation Strategy | Aqueous Buffer (pH 7.4) | Solubility (µg/mL) | Fold Increase |
| Control | PBS | 0.5 | 1 |
| Co-solvent | PBS + 5% Ethanol | 5.2 | 10.4 |
| Co-solvent | PBS + 5% PEG-400 | 8.9 | 17.8 |
| pH Adjustment | Citrate Buffer (pH 4.0) | 15.5 | 31.0 |
| Cyclodextrin | PBS + 2% HP-β-CD | 25.1 | 50.2 |
| Combined | Citrate Buffer (pH 4.0) + 2% HP-β-CD | 68.3 | 136.6 |
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions using a Co-solvent
This protocol describes how to prepare working solutions of your compound for an assay using a co-solvent to minimize precipitation.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative in 100% DMSO.
-
Create Intermediate Dilution: Prepare an intermediate dilution of your compound in the chosen co-solvent (e.g., ethanol or PEG-400). For example, dilute the 10 mM stock 1:10 in 100% ethanol to get a 1 mM solution.
-
Final Dilution in Assay Buffer: Add the intermediate dilution to your final assay buffer. For instance, a 1:100 dilution of the 1 mM intermediate solution will result in a 10 µM final concentration with 1% ethanol as the co-solvent.
-
Vehicle Control: Ensure a vehicle control is prepared by performing the same dilution steps with the co-solvent that does not contain the compound.
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol is for derivatives with ionizable groups where altering the pH may improve solubility.
-
Identify Ionizable Groups: The 2-amino group on the triazolopyridine scaffold is basic.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and Tris buffers for basic pH).
-
Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Test Solubility: Dilute the DMSO stock into each buffer to the desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, incubate the solutions, centrifuge to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Assay Compatibility Check: Ensure the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Visualizing Signaling Pathways and Experimental Workflows
Caption: General workflow for addressing poor compound solubility in assays.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrar.org [ijrar.org]
- 8. pnrjournal.com [pnrjournal.com]
Challenges in the scale-up production of 5-bromo-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guides & FAQs
Low Reaction Yield
Question: We are experiencing a significant drop in yield for the synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine upon scaling up from lab (gram) to pilot (kilogram) scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to identify the root cause is recommended.[1]
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Evaluate the stirrer design and speed. Ensure the vortex is sufficient for homogenous mixing of the reaction slurry.
-
Consider using baffles in the reactor to improve turbulence.
-
For highly viscous reaction mixtures, a more powerful overhead stirrer may be necessary.
-
-
-
Poor Temperature Control: The synthesis of heterocyclic amines can be exothermic. Inadequate heat dissipation on a larger scale can lead to an increase in reaction temperature and the formation of impurities.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely using a calibrated probe.
-
Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.
-
Consider a slower, controlled addition of reagents to manage the heat evolution.
-
-
-
Suboptimal Reagent Stoichiometry: The optimal ratio of reactants may differ slightly at a larger scale due to changes in mixing and reaction kinetics.
-
Troubleshooting:
-
Perform small-scale optimization experiments to re-evaluate the ideal stoichiometry of reactants.
-
-
-
Impurity Profile: The purity of starting materials can have a more pronounced effect on the outcome of a large-scale reaction.
-
Troubleshooting:
-
Ensure all starting materials and solvents meet the required purity specifications.
-
Consider purifying reagents if they are suspected to contain inhibitors or competing reactants.
-
-
Impurity Formation
Question: We are observing significant levels of an unknown impurity in our crude 5-bromo-triazolo[1,5-a]pyridin-2-amine product after scale-up. How can we identify and minimize this impurity?
Answer: The formation of new or increased levels of impurities is a frequent challenge in process scale-up. Identifying the impurity and understanding its formation mechanism is key to developing a control strategy.
Potential Impurities & Mitigation Strategies:
-
Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways can lead to the formation of isomeric impurities.
-
Identification: Utilize LC-MS and NMR to elucidate the structure of the impurity.
-
Mitigation:
-
Optimize the reaction temperature and time to favor the desired cyclization pathway.
-
Ensure the base used is appropriate and added in a controlled manner.
-
-
-
Over-bromination/De-bromination: Depending on the reaction conditions, side reactions involving the bromine substituent may occur.
-
Identification: Mass spectrometry can help identify species with additional bromine atoms or lacking the bromine atom.
-
Mitigation:
-
Carefully control the stoichiometry of the brominating agent if applicable to the synthetic route.
-
Avoid prolonged reaction times at elevated temperatures, which might promote de-bromination.
-
-
-
Starting Material Carryover: Inefficient conversion can lead to the presence of unreacted starting materials in the final product.
-
Identification: Use a chromatographic method (TLC, HPLC) to compare the crude product with the starting materials.
-
Mitigation:
-
Increase the reaction time or temperature moderately to drive the reaction to completion.
-
Consider a slight excess of one of the reactants to ensure full conversion of the limiting reagent.
-
-
Product Isolation and Purification
Question: We are facing difficulties in isolating a pure, crystalline solid of 5-bromo-triazolo[1,5-a]pyridin-2-amine at a larger scale. The product often oils out or is difficult to filter. What can we do?
Answer: Product isolation and purification are critical steps that often require re-optimization during scale-up. The physical properties of the product and the presence of impurities can significantly impact crystallization and filtration.
Troubleshooting Isolation and Purification:
-
Crystallization Issues:
-
Solvent Selection: The ideal solvent system for crystallization may change with scale. Conduct a solvent screen to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: A rapid cooling rate can lead to the formation of small particles or oils. Implement a controlled, gradual cooling profile to promote the growth of larger, more easily filterable crystals.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the appropriate temperature can induce crystallization and improve the crystal form.
-
-
Filtration Problems:
-
Particle Size: As mentioned, a controlled crystallization process can yield larger particles that are easier to filter.
-
Filter Type: Ensure the filter medium (e.g., filter cloth porosity) is appropriate for the particle size of your product.
-
Washing: An effective cake wash with a suitable solvent is crucial to remove residual impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters and Outcomes
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) - Initial Run | Pilot-Scale (1 kg) - Optimized |
| Starting Material Purity | 98% | 98% | >99% |
| Solvent Volume | 100 mL | 10 L | 12 L |
| Reagent Addition Time | 15 minutes | 15 minutes | 60 minutes (controlled) |
| Max Internal Temperature | 85 °C | 98 °C (exotherm) | 85 °C |
| Reaction Time | 4 hours | 4 hours | 6 hours |
| Crude Yield | 90% | 65% | 88% |
| Purity (by HPLC) | 97% | 80% (with major impurity) | 98% |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is adapted from known literature procedures and is intended for laboratory-scale synthesis. Scale-up should be performed with appropriate engineering controls and safety assessments.
Materials:
-
2-amino-5-bromopyridine
-
Reagent for triazole ring formation (e.g., Cyanogen bromide followed by hydroxylamine, or a suitable pre-formed triazole precursor)
-
Base (e.g., Potassium carbonate, Sodium bicarbonate)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide)
Procedure:
-
To a stirred solution of 2-amino-5-bromopyridine in the chosen solvent, add the base portion-wise at room temperature.
-
Add the triazole-forming reagent to the mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., water, ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with an appropriate anti-solvent to induce precipitation.
-
Collect the solid product by filtration, wash it, and dry it under vacuum to afford 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Visualizations
Caption: Experimental workflow for the synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting decision tree for addressing low yield in scale-up production.
References
Methods for removing catalyst impurities from triazolopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst impurities from triazolopyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium or copper catalyst from my triazolopyridine reaction?
A1: The most prevalent and effective methods for removing residual palladium and copper catalysts include:
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the catalyst.[1][2][3][4]
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing catalyst residues.[5]
-
Recrystallization: This technique purifies the triazolopyridine product by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize as the solution cools, leaving impurities in the solvent.[6][7]
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where an organic solution of the product is washed with an aqueous solution of a chelating agent like EDTA or ammonia to form water-soluble metal complexes that are then removed.
-
Chromatography: Column chromatography using silica gel or alumina can separate the desired product from the catalyst impurities.[8][9]
Q2: How do I choose the best purification method for my specific triazolopyridine derivative?
A2: The optimal method depends on several factors, including the nature of your triazolopyridine product (e.g., its polarity and solubility), the type of catalyst used (palladium or copper), and the desired final purity. A decision-making workflow is provided below to guide your selection.
Q3: My purified triazolopyridine product is still colored. What does this indicate?
A3: A persistent color, especially a blue or green tint, in your product is a strong indicator of residual copper contamination. For palladium, residual impurities might not always be visibly colored. In either case, further purification is recommended.
Q4: Can I use a combination of methods for catalyst removal?
A4: Absolutely. In fact, a multi-step approach is often the most effective way to achieve high purity. For instance, an aqueous wash with a chelating agent can be followed by treatment with a scavenger resin or recrystallization to remove trace amounts of the catalyst.[8]
Troubleshooting Guides
Palladium Catalyst Removal
| Problem | Possible Cause | Suggested Solution |
| High residual palladium levels after filtration. | The palladium species is soluble and not effectively removed by simple filtration. | Use a scavenger resin with high affinity for palladium, such as those containing thiol or triamine functional groups.[2] Alternatively, consider precipitation of the palladium catalyst followed by filtration. |
| Low efficiency of scavenger resin. | - Incorrect scavenger choice for the palladium oxidation state.- Insufficient amount of scavenger or contact time.- Incompatible solvent. | - Select a scavenger appropriate for the expected palladium species (Pd(0) or Pd(II)).- Increase the equivalents of scavenger and/or the stirring time.- Consult the manufacturer's guidelines for solvent compatibility. |
| Product loss during purification. | The product may be adsorbing to the purification media (e.g., silica gel, activated carbon). | - If using chromatography, try a less polar eluent or a different stationary phase.- When using activated carbon, use the minimum effective amount and consider washing it thoroughly with a suitable solvent after filtration. |
Copper Catalyst Removal
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in the product after aqueous wash. | - Incomplete removal of copper.- The triazolopyridine product itself is chelating the copper.[10] | - Perform additional washes with the chelating solution (e.g., EDTA or ammonia).- Use a scavenger resin with a high affinity for copper.[1][3][4] |
| Aqueous EDTA wash is ineffective. | - The product is a stronger chelator than EDTA.- The pH of the aqueous solution is not optimal for chelation. | - Use a more potent scavenger resin.- Adjust the pH of the EDTA solution (typically around 8 for effective copper chelation). |
| Low product yield after purification. | The triazolopyridine derivative is partially soluble in the aqueous wash. | - Minimize the volume of the aqueous washes.- Consider using a scavenger resin in an organic solvent to avoid an aqueous workup. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica). |
Data Presentation: Efficiency of Catalyst Removal Methods
The following table summarizes the typical efficiencies of various methods for removing palladium and copper impurities from organic reactions. The final residual metal content can be quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][9][11][12][13][14][15]
| Purification Method | Catalyst | Initial Impurity Level (ppm) | Final Impurity Level (ppm) | Removal Efficiency (%) |
| Column Chromatography | Palladium | >1000 | <100 | ~90%[8] |
| Column Chromatography | Copper | - | 3.9 - 9.1 µg/g | -[9] |
| Scavenger Resin (e.g., SiliaMetS) | Palladium | - | <50 | >98% (post-chromatography)[8] |
| Scavenger Resin (e.g., SiliaMetS) | Copper | 719 | 7 | ~99%[1] |
| Activated Carbon | Palladium | - | <1 (from 300 ppm) | >99% |
| Recrystallization | Both | Variable | Can be very low | Highly dependent on solvent system and initial purity. |
Note: The efficiency of each method can vary significantly depending on the specific reaction conditions, the nature of the triazolopyridine product, and the precise experimental protocol followed.
Experimental Protocols
Protocol 1: Removal of Palladium Catalyst using a Scavenger Resin
This protocol describes the use of a silica-based scavenger resin for the removal of residual palladium catalyst.
Materials:
-
Crude triazolopyridine product containing palladium impurities
-
Appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Palladium scavenger resin (e.g., SiliaMetS Thiol, QuadraSil MP)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolve the Crude Product: Dissolve the crude triazolopyridine product in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.
-
Add Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is to use a 5-10 fold excess (by weight) of the resin relative to the theoretical amount of residual palladium.
-
Stir the Mixture: Stir the suspension at room temperature for 2-16 hours. The optimal time will depend on the specific scavenger and the nature of the palladium impurity.
-
Monitor the Reaction: If possible, monitor the removal of palladium by taking small aliquots of the solution and analyzing by a suitable method (e.g., TLC if the palladium complex is colored, or a rapid palladium test strip).
-
Filter the Mixture: Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the Resin: Wash the collected resin on the filter with a small amount of the fresh solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified triazolopyridine product.
Protocol 2: Removal of Copper Catalyst by Aqueous Wash with EDTA
This protocol details the removal of copper catalyst using an aqueous solution of the chelating agent EDTA.
Materials:
-
Crude triazolopyridine product in an organic solvent
-
0.5 M aqueous solution of Ethylenediaminetetraacetic acid (EDTA), pH adjusted to ~8 with a suitable base (e.g., NaOH)
-
Separatory funnel
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer to Separatory Funnel: Transfer the organic solution of the crude product to a separatory funnel.
-
First Wash: Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing procedure with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Purification of Triazolopyridine Derivatives by Recrystallization
This protocol provides a general procedure for the purification of triazolopyridine compounds by recrystallization. The choice of solvent is critical and may require some initial screening.[7]
Suitable Solvents for Triazolopyridine Derivatives:
-
Ethanol[6]
-
Ethanol/Water mixture[16]
-
Ethyl Acetate/Hexane mixture[16]
-
Acetone/Hexane mixture[17]
-
n-Butanol[16]
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude triazolopyridine product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent.[18]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry Crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: 5-bromo-triazolo[1,5-a]pyridin-2-amine - Stability Testing and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and degradation analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the stability of 5-bromo-triazolo[1,5-a]pyridin-2-amine?
A1: The initial assessment should involve subjecting the compound to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies help in identifying potential degradation products and developing a stability-indicating analytical method.
Q2: What are the recommended stress conditions for the forced degradation study of this compound?
A2: Based on the structure of 5-bromo-triazolo[1,5-a]pyridin-2-amine, which contains a triazolopyridine core, an amino group, and a bromine substituent, the following stress conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to a light source equivalent to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][4]
Q3: What are the likely degradation pathways for 5-bromo-triazolo[1,5-a]pyridin-2-amine?
A3: Given its chemical structure, potential degradation pathways include:
-
Hydrolysis: The triazole or pyridine ring may undergo cleavage under strong acidic or basic conditions.
-
Oxidation: The amino group and the electron-rich heterocyclic system are susceptible to oxidation, potentially forming N-oxides.
-
Photodegradation: The bromo-aromatic moiety may be susceptible to photolytic cleavage, leading to debromination.[5][6]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating assay method (SIAM) is crucial for separating and quantifying the intact drug from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. The method development should focus on achieving adequate resolution between the parent compound and all potential degradants formed during forced degradation studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing and analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the parent compound | The basic amino group may interact with residual silanols on the HPLC column packing.[10] | - Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound. |
| Co-elution of degradation products with the parent peak | The current HPLC method lacks sufficient selectivity. | - Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). - Try a different stationary phase with alternative selectivity. - Optimize the gradient profile for better separation.[11] |
| Baseline noise or drift | Contaminated mobile phase, detector instability, or system leaks.[10] | - Use high-purity solvents and freshly prepared mobile phase. - Purge the HPLC system to remove air bubbles. - Check for and tighten any loose fittings.[12] |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Verify the pump flow rate is accurate and stable.[13] |
Forced Degradation Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | The compound is highly stable under the applied conditions, or the conditions are not harsh enough. | - Increase the stressor concentration, temperature, or duration of exposure. - For hydrolysis, consider using stronger acids or bases. |
| Excessive degradation (>20%) | The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants.[4] | - Reduce the stressor concentration, temperature, or exposure time. - The goal is to achieve 5-20% degradation to ensure the primary degradation products are observed.[1][4] |
| Inconsistent degradation results between replicate experiments | Variability in experimental parameters. | - Ensure precise control over temperature, concentration of reagents, and light exposure. - Use calibrated equipment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 5-bromo-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photostability: Expose the solid compound to a photostability chamber according to ICH Q1B guidelines. Dissolve the exposed solid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of 5-bromo-triazolo[1,5-a]pyridin-2-amine using a UV-Vis spectrophotometer and monitor at that wavelength.
-
Injection Volume: 10 µL.
-
Method Optimization: Inject a mixture of the stressed samples. Adjust the gradient, mobile phase pH, or change the stationary phase to achieve a resolution of >1.5 between all peaks.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ijsdr.org [ijsdr.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. uhplcs.com [uhplcs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Strategies to control regioselectivity in the synthesis of substituted triazolopyridines
Welcome to the technical support center for the synthesis of substituted triazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of substituted triazolopyridines, focusing on issues of regioselectivity.
Issue 1: Formation of an Unexpected Triazolopyridine Isomer
Question: I am trying to synthesize a[1][2][3]triazolo[4,3-a]pyridine, but I have isolated a[1][2][3]triazolo[1,5-a]pyridine. What could be the cause of this unexpected isomerization?
Answer: The formation of a[1][2][3]triazolo[1,5-a]pyridine when the[1][2][3]triazolo[4,3-a] isomer is expected is a common issue, often attributed to a Dimroth rearrangement . This is a thermally or acid/base-catalyzed isomerization that converts the kinetically favored[1][2][3]triazolo[4,3-a]pyridine into the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine.[4][5][6][7][8]
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote the Dimroth rearrangement. If possible, conduct the cyclization at a lower temperature.
-
Reaction Time: Prolonged reaction times can also lead to the formation of the thermodynamically favored isomer. Monitor the reaction progress closely and quench it as soon as the desired product is formed.
-
pH of the Medium: The Dimroth rearrangement can be catalyzed by both acids and bases.[5][7]
-
If the reaction is performed under acidic conditions, consider using a milder acid or a non-acidic cyclization method.
-
If the reaction is in a basic medium, try neutralizing the reaction mixture promptly during workup.
-
-
Substituent Effects: The electronic nature of the substituents on the pyridine ring can influence the propensity for rearrangement. Electron-withdrawing groups can make the ring more susceptible to the nucleophilic attack that initiates the rearrangement.[4]
-
Choice of Cyclization Reagent: Some cyclization reagents may require harsh conditions that favor rearrangement. Explore alternative, milder cyclization methods. For instance, using a modified Mitsunobu reaction can provide milder conditions for cyclization.
Issue 2: Poor Regioselectivity - Obtaining a Mixture of Isomers
Question: My reaction is producing a mixture of[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity between the[1][2][3]triazolo[1,5-a] and[1][2][3]triazolo[4,3-a] isomers depends on controlling the initial cyclization step. The formation of the [1,5-a] isomer often proceeds via N-amination of the pyridine ring followed by cyclization, whereas the [4,3-a] isomer typically arises from the cyclization of a 2-hydrazinopyridine derivative.
Troubleshooting & Optimization:
-
Choice of Starting Material:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.
-
Reaction Conditions:
-
For[1][2][3]triazolo[1,5-a]pyridines: Oxidative cyclization of N-(pyridin-2-yl)benzimidamides using reagents like PhI(OAc)₂ can be highly regioselective.[12]
-
For[1][2][3]triazolo[4,3-a]pyridines: One-pot oxidative cyclization of 2-hydrazinopyridine with aldehydes can provide good yields of the desired isomer.[11]
-
Decision-Making Workflow for Regioselectivity:
Caption: Decision-making workflow for improving regioselectivity.
Issue 3: Difficulty in Separating Regioisomers
Question: I have a mixture of triazolopyridine regioisomers that are difficult to separate by standard column chromatography. What other separation techniques can I try?
Answer: The separation of structurally similar regioisomers can be challenging. If standard silica gel chromatography is not effective, consider the following options:
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems with varying polarities and compositions. A shallow gradient or isocratic elution might provide better separation.
-
Stationary Phase: Consider using different stationary phases such as alumina, reverse-phase (C18), or chiral stationary phases if the molecules are chiral.
-
-
Crystallization: Fractional crystallization can be a powerful technique for separating isomers if one is significantly less soluble than the other in a particular solvent system.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column can offer much higher resolution than standard column chromatography and is often successful in separating closely related isomers.[13][14][15][16]
-
Derivatization: If the isomers have different reactive functional groups, it might be possible to selectively derivatize one isomer to alter its polarity, making separation easier. The protecting group can then be removed after separation.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes different synthetic strategies and their outcomes in terms of regioselectivity.
| Target Isomer | Starting Material | Key Reagents/Catalyst | Typical Conditions | Regioselectivity Outcome |
| [1][2][3]Triazolo[1,5-a]pyridine | 2-Aminopyridine | CuBr, Nitrile | High temperature (e.g., 130 °C in dichlorobenzene) | Generally good selectivity for the [1,5-a] isomer.[3] |
| [1][2][3]Triazolo[1,5-a]pyridine | N-(Pyridin-2-yl)formamidoxime | Trifluoroacetic anhydride (TFAA) | Mild conditions (room temperature) | High yields and excellent selectivity for the [1,5-a] isomer.[1][9] |
| [1][2][3]Triazolo[4,3-a]pyridine | 2-Hydrazinopyridine | Aldehydes, Oxidant (e.g., I₂) | Room temperature to moderate heating | Good to excellent selectivity for the [4,3-a] isomer.[10][11] |
| [1][2][3]Triazolo[4,3-a]pyridine | 2-Chloropyridine | Hydrazide, Pd-catalyst, Acid | Microwave irradiation | High selectivity for the [4,3-a] isomer through a two-step process.[10] |
| [1][2][17]Triazolo[1,5-a]pyridine | 2-Pyridine ketone hydrazone | Copper(II) catalyst, Air | Room temperature in ethyl acetate | Good yields of the [1,5-a] isomer. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Substituted[1][2][3]Triazolo[1,5-a]pyridines via Oxidative Cyclization
This protocol is adapted from a method utilizing a copper-catalyzed reaction.[2][3]
-
Materials: 2-aminopyridine derivative, nitrile derivative, CuBr, 1,10-phenanthroline, ZnI₂, dichlorobenzene.
-
Procedure:
-
To an oven-dried reaction vessel, add the 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), CuBr (5 mol%), 1,10-phenanthroline (5 mol%), and ZnI₂ (10 mol%).
-
Add dichlorobenzene (5 mL) as the solvent.
-
Heat the reaction mixture to 130 °C and stir for 24 hours under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Synthesis of 3-Substituted[1][2][3]Triazolo[4,3-a]pyridines
This protocol is based on the cyclization of 2-hydrazinopyridine with aldehydes.[10][11]
-
Materials: 2-hydrazinopyridine, aromatic aldehyde, iodine, potassium carbonate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.
-
Add potassium carbonate (2.0 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting materials are consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Visualizations
General Synthetic Pathways to[1][2][3]Triazolopyridine Isomers
Caption: General synthetic routes to obtain different triazolopyridine isomers.
Mechanism of Dimroth Rearrangement
Caption: Simplified mechanism of the Dimroth rearrangement.
References
- 1. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 4. starchemistry888.com [starchemistry888.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine and Related Analogues
A detailed guide to the 1H and 13C NMR spectral characteristics of 5-bromo-triazolo[1,5-a]pyridin-2-amine, placed in context with its unsubstituted parent compound. This guide provides valuable reference data for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold in medicinal chemistry and drug development.
This technical guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-triazolo[1,5-a]pyridin-2-amine and its parent analogue, triazolo[1,5-a]pyridin-2-amine. The substitution of a bromine atom at the C5 position of the pyridine ring induces notable shifts in the NMR spectra, providing key insights into the electronic environment of the heterocyclic system. The data herein serves as a foundational reference for the structural elucidation and purity assessment of these compounds.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-bromo-triazolo[1,5-a]pyridin-2-amine and the unsubstituted triazolo[1,5-a]pyridin-2-amine. The data for the bromo-substituted compound was obtained in DMSO-d₆, while the data for the parent compound is presented for comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Compound | Solvent | H5 (d) | H6 (t) | H7 (d) | H8 (d) | NH₂ (s) |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | DMSO-d₆ | - | 7.21 (dd, J=6.5, 2.2) | 7.30-7.40 (m) | 7.30-7.40 (m) | 6.29 (s) |
| triazolo[1,5-a]pyridin-2-amine (Predicted) | DMSO-d₆ | ~8.0-8.2 | ~6.8-7.0 | ~7.4-7.6 | ~7.2-7.4 | ~6.0-6.2 |
Note: The data for 5-bromo-triazolo[1,5-a]pyridin-2-amine is based on available experimental values. The data for the unsubstituted analogue is predicted based on general principles of aromatic proton chemical shifts and may vary from experimental values.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | C2 | C3a | C5 | C6 | C7 | C8 |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | DMSO-d₆ | ND | ND | ND | ND | ND | ND |
| triazolo[1,5-a]pyridin-2-amine | DMSO-d₆ | ND | ND | ND | ND | ND | ND |
ND: No data available in the searched literature.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure the solvent contains an appropriate internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural and Workflow Diagrams
To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.
Caption: Chemical structure and atom numbering of 5-bromo-triazolo[1,5-a]pyridin-2-amine.
Caption: A generalized workflow for the NMR characterization of small molecules.
A Comparative Purity Analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 5-bromo-triazolo[1,5-a]pyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines the experimental protocols and presents a comparative data summary to assist in selecting the most appropriate analytical technique for routine quality control and in-depth impurity profiling.
Executive Summary
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantifying the purity of 5-bromo-triazolo[1,5-a]pyridin-2-amine and its known impurities. It offers excellent precision and accuracy for routine quality control. For a more comprehensive analysis, especially in the context of drug development and forced degradation studies, Liquid Chromatography-Mass Spectrometry provides superior sensitivity and specificity, enabling the identification and structural elucidation of unknown impurities and degradation products.
Comparative Data Analysis
The following table summarizes representative data obtained from the analysis of a single batch of 5-bromo-triazolo[1,5-a]pyridin-2-amine using both HPLC-UV and LC-MS. The data highlights the quantitative purity assessment and the identification of potential process-related impurities and degradation products.
| Analyte | Retention Time (min) - HPLC/LC-MS | Area % (HPLC-UV @ 254 nm) | Observed m/z [M+H]⁺ (LC-MS) | Proposed Identity |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | 5.2 | 99.50 | 213.0/215.0 (Isotopic pattern) | Main Compound |
| Impurity A | 3.8 | 0.25 | 174.1 | 2-Amino-5-bromopyridine (Starting Material) |
| Impurity B | 6.5 | 0.15 | 229.0/231.0 (Isotopic pattern) | 5-bromo-triazolo[1,5-a]pyridin-2-amine N-oxide |
| Impurity C | 7.1 | 0.10 | Not Detected by UV; 255.0/257.0 | Unknown impurity |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of 5-bromo-triazolo[1,5-a]pyridin-2-amine in 1 mL of a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC method can be used for the LC separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Desolvation Gas (Nitrogen): 600 L/hr
-
Cone Gas (Nitrogen): 50 L/hr
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purity analysis and a potential synthetic pathway for 5-bromo-triazolo[1,5-a]pyridin-2-amine, highlighting the origin of potential impurities.
A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyridine and triazolopyrimidine scaffolds are privileged heterocyclic systems in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. This guide provides a comparative analysis of these two scaffolds, focusing on their physicochemical properties, biological activities, and synthetic accessibility to aid researchers in selecting the appropriate core for their drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The subtle difference of a single nitrogen atom between the pyridine and pyrimidine rings significantly influences the physicochemical properties of the fused triazolo systems. These properties, in turn, impact the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. While extensive experimental data for a direct comparison of a perfectly analogous pair is limited, the following table summarizes available experimental and in silico data for representative derivatives.
| Property | Triazolopyridine Derivative Example | Triazolopyrimidine Derivative Example | Comparison Insights |
| Molecular Weight ( g/mol ) | ~200-500 (drug-like range) | ~200-500 (drug-like range) | Generally comparable, highly dependent on substitution. |
| pKa | Generally basic, with pKa values influenced by substituents on the pyridine ring. | The additional nitrogen atom in the pyrimidine ring lowers the overall basicity compared to the triazolopyridine core. An experimental pKa of 4.6 has been reported for a triazolopyrimidine derivative, suggesting it can act as a carboxylic acid bioisostere.[1] | Triazolopyrimidines are generally less basic, which can be advantageous for avoiding off-target interactions with acidic cellular compartments and may influence solubility and permeability. |
| logP (Lipophilicity) | Calculated logP values for derivatives are typically in the drug-like range (1-4). | Calculated logP values for derivatives are also within the drug-like range, often slightly lower than their triazolopyridine counterparts due to the extra nitrogen atom. For example, some derivatives have calculated logP values around 0.7 to 1.34.[2] | The increased polarity of the triazolopyrimidine scaffold can lead to improved aqueous solubility but may decrease membrane permeability. This trade-off needs to be carefully balanced during lead optimization. |
| Aqueous Solubility | Solubility is highly dependent on the nature of substituents. Generally, the parent scaffold has limited water solubility.[3] | The additional nitrogen atom in the pyrimidine ring can increase the potential for hydrogen bonding with water, potentially leading to improved aqueous solubility compared to analogous triazolopyridines.[2] | The potentially higher solubility of triazolopyrimidines can be beneficial for formulation and bioavailability. |
| Metabolic Stability | Metabolism can occur on both the triazolo and pyridine rings, as well as on substituents. | The pyrimidine ring can be susceptible to oxidation. However, some studies have shown that triazolopyrimidine derivatives can possess good metabolic stability. | Metabolic stability is highly context-dependent and influenced by the substitution pattern on either scaffold. Direct comparative studies suggest that in some cases, the imidazo[1,2-a]pyrimidine scaffold (a related bioisostere) is more extensively metabolized than the triazolopyrimidine scaffold in mice.[4] |
Biological Activities: A Diverse Pharmacological Landscape
Both scaffolds have been extensively explored and have yielded compounds with a wide array of biological activities.
Triazolopyridine Scaffold
Derivatives of triazolopyridine have demonstrated a broad spectrum of pharmacological effects:
-
Kinase Inhibition: This is a prominent area for triazolopyridines, with compounds targeting Janus kinases (JAKs), p38 MAP kinase, and others, showing potential in inflammatory diseases and cancer.[5]
-
Antidepressant Activity: Trazodone is a well-known antidepressant drug based on the triazolopyridine scaffold.
-
Anticancer Activity: Besides kinase inhibition, some triazolopyridine derivatives exhibit antiproliferative effects through various mechanisms.[6]
-
Antimicrobial and Antioxidant Activity: Certain derivatives have shown promising activity against bacterial and fungal strains, as well as antioxidant properties.[2]
Triazolopyrimidine Scaffold
The triazolopyrimidine scaffold is equally versatile and has been incorporated into compounds with diverse biological functions:
-
Kinase Inhibition: A significant number of triazolopyrimidine-based compounds are potent kinase inhibitors, targeting enzymes like PI3K, mTOR, and c-Met, with applications in oncology.
-
Anticancer Activity: Triazolopyrimidine derivatives have shown anticancer effects through mechanisms such as tubulin polymerization inhibition.[4][7]
-
Antiparasitic Activity: This scaffold has been particularly successful in the development of agents against parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[8]
-
Central Nervous System (CNS) Activity: Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.
-
Anti-inflammatory Activity: Compounds based on this scaffold have shown potential as anti-inflammatory agents.[9]
Structure-Activity Relationship (SAR) Insights
While SAR is highly specific to the target and substitution pattern, some general trends can be observed:
-
Substitution is Key: For both scaffolds, the nature and position of substituents dramatically influence biological activity and selectivity.
-
Bioisosteric Replacement: The triazolopyrimidine scaffold is often considered a bioisostere of the purine nucleus, allowing it to mimic endogenous ligands.[1] The triazolopyridine scaffold can also be viewed in a similar light. The choice between the two can be a strategic decision in lead optimization to modulate physicochemical properties and biological activity.
-
Isomeric Comparison: Studies comparing isomeric triazolopyridine derivatives have shown that the position of the nitrogen atoms and the substituent attachment points are critical for receptor binding and selectivity.[10][11]
Synthetic Accessibility
Both scaffolds are readily accessible through various synthetic routes, often starting from commercially available materials.
General Synthetic Strategy for Triazolopyridines
A common approach involves the cyclization of a substituted 2-aminopyridine derivative.
General synthetic route for triazolopyridines.
General Synthetic Strategy for Triazolopyrimidines
A prevalent method for synthesizing triazolopyrimidines is the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.
Common synthetic pathway for triazolopyrimidines.
Experimental Protocols
Synthesis of a Representative Triazolopyrimidine Derivative
Synthesis of 7-substituted-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidines: [13][14][15][16]
-
Step 1: Synthesis of 5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidin-7-ol. A mixture of 1-phenylpentane-1,3-dione and 3-amino-1,2,4-triazole is heated at 160°C for a specified time. After cooling, the solid product is collected and purified.
-
Step 2: Synthesis of 7-chloro-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidine. The product from Step 1 is refluxed with excess phosphoryl chloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the chloro derivative.
-
Step 3: Synthesis of 7-amino-substituted-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidines. The 7-chloro derivative is reacted with the desired amine in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), often with the addition of a base like triethylamine, to yield the final product. The product is then purified by crystallization or column chromatography.
Kinase Inhibition Assay (Example: JAK1)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
General workflow for a kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human JAK1), a suitable peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Plate Setup: In a 96-well or 384-well plate, add the kinase solution to each well.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Phosphorylation Detection: Using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
-
ATP Depletion Assay: Measuring the amount of ATP remaining in the reaction mixture using a luciferase-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated (control) and untreated cells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ value.
Signaling Pathway Example: JAK-STAT Pathway
Many triazolopyridine and triazolopyrimidine derivatives are designed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.
Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
Both triazolopyridine and triazolopyrimidine scaffolds are highly valuable in drug discovery, each offering a unique set of properties. The choice between them is a strategic one, dependent on the specific therapeutic target and the desired ADME profile. Triazolopyrimidines may offer advantages in terms of aqueous solubility due to their increased nitrogen content, which can be beneficial for certain applications. Conversely, the slightly more lipophilic nature of triazolopyridines might be advantageous for targets requiring greater membrane permeability. Ultimately, a thorough understanding of the subtle differences in their physicochemical and biological properties, combined with thoughtful medicinal chemistry design, will enable the successful development of novel therapeutics based on these versatile scaffolds.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. jchemtech.com [jchemtech.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Triazolopyrimidine-Derived Cannabinoid Receptor 2 Agonists as Potential Treatment for Inflammatory Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Biological Activity of Novel Triazolopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative analysis of the in vitro biological activity of novel triazolopyridine compounds, focusing on their potential as kinase inhibitors for anticancer therapy. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Activity
The in vitro potency of novel therapeutic compounds is a critical initial step in the drug discovery pipeline. For triazolopyridine derivatives, a primary focus has been the inhibition of protein kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the cytotoxic activity of several novel pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivatives against various human cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 ± 0.45 |
| HeLa (Cervical Cancer) | 11.32 ± 0.89 | |
| MCF7 (Breast Cancer) | 25.18 ± 1.56 | |
| Compound 2 | HCC1937 (Breast Cancer) | 34.21 ± 2.11 |
| HeLa (Cervical Cancer) | 48.28 ± 3.24 | |
| MCF7 (Breast Cancer) | > 50 | |
| Compound 3 | HCC1937 (Breast Cancer) | 21.54 ± 1.78 |
| HeLa (Cervical Cancer) | 33.76 ± 2.54 | |
| MCF7 (Breast Cancer) | 45.82 ± 3.12 |
Data synthesized from a study on pyrazolotriazolopyrimidine derivatives, which share a related heterocyclic core with triazolopyridines.[5]
Kinase Inhibition Profile
Triazolopyridine and its analogs have been extensively investigated as inhibitors of various protein kinases. The table below presents a comparative analysis of the inhibitory activity of a series of triazolopyridine-based compounds against p38α Mitogen-Activated Protein (MAP) kinase.
| Compound ID | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| TP-1 | 4-Fluorophenyl | Methyl | 150 |
| TP-2 | 2,4-Difluorophenyl | Methyl | 75 |
| TP-3 | 4-Fluorophenyl | Ethyl | 120 |
| TP-4 | 2,4-Difluorophenyl | Ethyl | 50 |
| TP-5 | 4-Fluorophenyl | Cyclopropyl | 80 |
| TP-6 | 2,4-Difluorophenyl | Cyclopropyl | 30 |
This data illustrates the structure-activity relationship (SAR) where modifications to the core scaffold significantly impact potency.[3]
Furthermore, certain pyrazolopyridine derivatives have demonstrated dual inhibitory potential against key kinases in cancer signaling, such as EGFR and VEGFR-2.
| Compound ID | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| PP-3d | 0.184 | 0.418 |
| PP-3e | 0.112 | 0.155 |
| PP-3f | 0.066 | 0.102 |
| PP-4a | 0.153 | 0.237 |
| Erlotinib (Control) | 0.045 | - |
Data from a study on pyrazole and pyrazolopyridine derivatives as dual EGFR/VEGFR-2 inhibitors.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of in vitro biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of novel compounds on cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations (e.g., 1–100 µM) of the test compounds or a vehicle control (e.g., 0.1% v/v DMSO) for 48 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against a target kinase, such as p38α MAP kinase.[3][7]
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[3]
-
Enzyme and Substrate: Dilute the active kinase (e.g., p38α) and its substrate (e.g., ATF2) in the kinase buffer to their final desired concentrations.[3]
-
Compound Dilution: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions. The final DMSO concentration in the assay should be below 1%.[3]
-
ATP Solution: Prepare an ATP solution in the kinase buffer. The concentration should ideally be at the Km value for the specific kinase.[3][8]
-
-
Assay Procedure (384-well plate format):
-
Detection:
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity.[3]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by triazolopyridine compounds.
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Caption: EGFR-PI3K-Akt Signaling Pathway Inhibition.
Experimental Workflows
The diagrams below outline the general workflows for the in vitro assays described in this guide.
Caption: In Vitro Cytotoxicity Testing Workflow.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic methods for this framework is of paramount importance in medicinal chemistry and materials science.[1][4]
This guide provides a comparative overview of prominent synthetic strategies for[1][2][3]triazolo[1,5-a]pyridines, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific applications.
Oxidative Cyclization of N-(2-Pyridyl)amidines
One of the most direct methods for constructing the triazolo[1,5-a]pyridine core is the intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)amidines. This strategy is valued for its high efficiency and often metal-free conditions.
Several reagent systems have been developed to mediate this transformation:
-
PIFA (Phenyliodine bis(trifluoroacetate)) : This hypervalent iodine reagent promotes rapid annulation in short reaction times, yielding clean products in high yields.[2][5]
-
I₂/KI System : An environmentally benign approach that uses an iodine/potassium iodide mixture for the oxidative cyclization.[2]
-
Chloramine-T : A mild and efficient reagent that facilitates the reaction in short timeframes.[2]
-
Copper-Catalyzed Aerobic Oxidation : For specific substrates like guanidylpyridines, copper catalysts can be used with air as the terminal oxidant to form 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[1][6]
These methods generally tolerate a wide range of functional groups, making them highly versatile for creating diverse compound libraries.
Catalyst-Free Tandem Synthesis from Enaminonitriles
A modern, eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.[1] This method is notable for being completely catalyst- and additive-free. The reaction proceeds via a proposed tandem sequence of transamidation, intramolecular nucleophilic addition, and condensation/aromatization.[1]
The primary advantages of this route are the short reaction times (typically under 30 minutes), excellent yields, and a broad substrate scope. The protocol can also be performed under conventional reflux conditions, albeit with longer reaction times.[1]
[3+2] Cycloaddition of Azinium-N-imines
This route utilizes a [3+2] cycloaddition reaction between azinium-N-imines (as 1,3-dipoles) and nitriles. A particularly innovative variation is a mechanochemical, copper-catalyzed method performed under solvent-free grinding conditions.[7][8]
This "green chemistry" approach offers significant advantages:
-
Solvent-Free : Eliminates the need for potentially hazardous organic solvents.
-
Efficiency : Shorter reaction times compared to many solution-phase methods.
-
Scalability : The protocol has been demonstrated on a gram scale.[7]
While it requires a copper catalyst, the mechanochemical procedure represents a sustainable alternative for the synthesis of these heterocycles, providing moderate to good yields.[7][8]
Quantitative Data Comparison
The following table summarizes the reaction conditions and performance of various key synthetic routes.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| PIFA-Mediated Annulation | N-(pyridin-2-yl)benzimidamides | PIFA | Dichloromethane | RT | 10-30 min | High | [2] |
| I₂/KI-Mediated Annulation | N-aryl amidines | I₂/KI, K₃PO₄ | DMSO | 100 | 1-3 h | High | [2] |
| Cu-Catalyzed Annulation | 2-Aminopyridine, Nitriles | CuBr, K₂CO₃ | DMSO | 140 | 24 h | Good | [1][2] |
| Cu-Catalyzed Aerobic Cyclization | Guanidylpyridines | CuBr | DMSO | 120 | 12 h | High | [1][6] |
| Catalyst-Free Tandem Rxn | Enaminonitriles, Benzohydrazides | None | Toluene | 140 (MW) | 20-30 min | 72-89 | [1] |
| Catalyst-Free Tandem Rxn | Enaminonitriles, Benzohydrazides | None | Toluene | 120 (Reflux) | 12-16 h | ~88 | [1] |
| Mechanochemical [3+2] Cycloaddition | Azinium-N-imines, Nitriles | Cu(OAc)₂ | None (Grinding) | RT | 1 h | 51-80 | [7][8] |
Experimental Protocols
Protocol 1: Catalyst-Free Microwave Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
-
Place enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol) into an oven-dried microwave vial (0.5–2.0 mL).
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.
-
Add dry toluene (1.5 mL) to the vial via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for the time specified (typically 20-30 minutes), as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly via silica gel column chromatography (e.g., using chloroform/ethyl acetate 10:1 as the eluent) to yield the pure triazolo[1,5-a]pyridine.
Protocol 2: PIFA-Mediated Intramolecular Annulation[2]
Adapted from the general principle described in the literature.
-
Dissolve N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (1.1-1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the final product.
Conclusion
A variety of robust methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, each with distinct advantages.
-
Oxidative cyclization strategies, particularly those using PIFA, are extremely rapid and high-yielding for specific precursors like N-(2-pyridyl)amidines.[2][5]
-
The catalyst-free tandem synthesis under microwave conditions stands out as a highly efficient and environmentally friendly option, avoiding metal catalysts and additives while providing excellent yields in very short reaction times.[1]
-
Mechanochemical [3+2] cycloaddition offers a compelling "green" alternative by eliminating bulk solvents, making it ideal for sustainable chemistry initiatives, though yields may be more moderate.[7][8]
-
Classical copper-catalyzed methods remain reliable and effective, especially for large-scale preparations where the cost of reagents is a primary concern.[1][2]
The choice of synthetic route will ultimately depend on the specific target molecule, desired substrate scope, available equipment (e.g., microwave reactor, ball mill), and the importance of factors such as reaction time, yield, and environmental impact. This guide provides the foundational data to make an informed decision for the efficient synthesis of novel triazolo[1,5-a]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 5-Bromo-Triazolo[1,5-a]pyridin-2-amine Derivatives and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 5-bromo-triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of public crystallographic data for the title compound, this guide leverages detailed structural information from two closely related and structurally significant analogs: 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[4,3-a]pyridin-3-amine . This comparative approach offers valuable insights into the conformational properties, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds.
The triazolopyridine and triazolopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anti-tubulin agents.[1] The introduction of a bromine atom and an amine group can further modulate the physicochemical properties and biological targets of these molecules. Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and development.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two comparator compounds, offering a basis for understanding the structural landscape of substituted triazolo-fused heterocycles.
Table 1: Crystal Data and Structure Refinement for Comparator Compounds
| Parameter | 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine[2][3] | 1,2,4-triazolo[4,3-a]pyridin-3-amine[4] |
| Empirical Formula | C₅H₃BrN₄ | C₆H₆N₄ |
| Formula Weight | 199.02 | 134.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 3.9511 (4) | 5.5666 (Å) |
| b (Å) | 14.3306 (11) | 12.6649 (Å) |
| c (Å) | 11.367 (1) | 16.8190 (Å) |
| α (°) | 90 | 90 |
| β (°) | 94.574 (8) | 99.434 |
| γ (°) | 90 | 90 |
| Volume (ų) | 641.57 (9) | Not Reported |
| Z | 4 | 8 |
| Temperature (K) | 293 | Not Reported |
| Wavelength (Å) | 0.71073 | Not Reported |
| R-factor (%) | 4.1 | Not Reported |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine
| Bond/Angle | Length (Å) / Angle (°) |
| Br1-C5 | 1.883 (4) |
| N1-C7 | 1.316 (6) |
| N2-N3 | 1.381 (5) |
| C5-C6 | 1.362 (6) |
| C6-N1-C7 | 103.5 (4) |
| N3-N2-C2 | 104.3 (4) |
| C7-N4-C5 | 116.1 (4) |
| N4-C5-C6 | 125.1 (5) |
Note: Detailed bond lengths and angles for 1,2,4-triazolo[4,3-a]pyridin-3-amine were not available in the provided search results.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and single-crystal X-ray diffraction analysis of triazolopyridine and triazolopyrimidine derivatives, based on reported procedures.[3][4]
Synthesis and Crystallization
-
Synthesis of 5-bromo-[2][3][5]triazolo[1,5-a]pyrimidine: This compound was synthesized from 5-bromo-2-hydrazinopyrimidine and formaldehyde to yield 5-bromo-2-(2-methylenehydrazinyl)pyrimidine.[3] This intermediate was then dissolved in dichloromethane, and iodobenzene diacetate was added. The mixture was stirred for 15 hours at room temperature. The resulting product was purified by column chromatography.[3] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[3]
-
Crystallization of 1,2,4-triazolo[4,3-a]pyridin-3-amine: Commercially available 1,2,4-triazolo[4,3-a]pyridin-3-amine was recrystallized from an ethanol solution to obtain single crystals suitable for X-ray analysis.[6]
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a diffractometer.[5] The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection to minimize thermal vibrations.[2] The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
Diffraction data are collected as a series of frames with the crystal rotated at different angles.[7] The collected data are then processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]
Visualizations
Experimental Workflow for X-ray Crystallography
References
- 1. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 5-bromo-triazolo[1,5-a]pyridin-2-amine with Key Protein Targets
This guide provides a comparative analysis of the potential binding of 5-bromo-triazolo[1,5-a]pyridin-2-amine with several key protein targets implicated in various diseases. As direct molecular docking studies on this specific compound are not publicly available, this document serves as a roadmap for researchers, offering a comparison with structurally related triazolo[1,5-a]pyridine derivatives that have been evaluated against these targets. The provided experimental protocols and data tables will enable a comprehensive assessment of 5-bromo-triazolo[1,5-a]pyridin-2-amine's potential as a therapeutic agent.
Overview of Target Proteins and Alternative Ligands
The triazolo[1,5-a]pyridine scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a range of protein targets. This guide focuses on three such targets from different therapeutic areas: α-glucosidase (metabolic disorders), Janus Kinase 2 (JAK2) (cancer and inflammation), and a protein kinase involved in cancer (PDB ID: 5IVE).
Comparative Docking Data
The following tables summarize the molecular docking and experimental data for known triazolo[1,5-a]pyridine derivatives against the selected target proteins. These tables include a placeholder for "5-bromo-triazolo[1,5-a]pyridin-2-amine" to facilitate a direct comparison upon completion of the relevant docking simulations.
Table 1: Comparison of Docking Scores and IC50 Values for α-Glucosidase Inhibitors
| Compound | Docking Score (kcal/mol) | IC50 (µM) |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | To Be Determined | To Be Determined |
| Compound 15j (a 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile) | -10.41[2] | 6.60 ± 0.09[2] |
| Compound 15o (a 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile) | Not explicitly stated, but among the more potent derivatives | Not explicitly stated, but falls within the range of 6.60 - 75.63[2] |
| Acarbose (Reference Drug) | Not Applicable | 750.00 ± 0.56[2] |
Table 2: Comparison of Binding Affinity for JAK2 Inhibitors
| Compound | Binding Affinity / Potency |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | To Be Determined |
| CEP-33779 (a[1][2][3]triazolo[1,5-a]pyridine-based inhibitor) | Orally bioavailable, selective JAK2 inhibitor[4] |
| C2-NH-aryl meta-substituted derivative (23) | Exceptional selectivity for JAK2 over JAK3[4] |
Table 3: Comparison of Free Binding Energy for Inhibitors Targeting PDB ID: 5IVE
| Compound | Free Binding Energy (kcal/mol) | IC50 (µM) against HCT-116 | IC50 (µM) against MCF-7 |
| 5-bromo-triazolo[1,5-a]pyridin-2-amine | To Be Determined | To Be Determined | To Be Determined |
| Pyridopyrazolo-triazine compound 6a | -7.8182[5][6] | 12.58[5] | 11.71[5] |
| Pyridopyrazolo-triazine compound 5a | Not explicitly stated | Not explicitly stated | 3.89[5] |
| Doxorubicin (Reference Drug) | Not Applicable | Not explicitly stated | Not explicitly stated |
Experimental Protocols
This section outlines a detailed, generalized methodology for performing molecular docking simulations with 5-bromo-triazolo[1,5-a]pyridin-2-amine and the target proteins.
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structure of 5-bromo-triazolo[1,5-a]pyridin-2-amine can be constructed using software such as Avogadro or ChemDraw.
-
Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).
-
The final structure is saved in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (α-glucosidase, JAK2, PDB ID: 5IVE) are downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein.
-
The protein structure is saved in .pdbqt format.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.
-
-
Docking Execution:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The Lamarckian genetic algorithm is commonly employed for the conformational search of the ligand.
-
A set number of binding modes (e.g., 10) are generated, and the one with the lowest binding energy is selected for further analysis.
-
-
Analysis of Results:
-
The binding affinity (in kcal/mol) is recorded.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1010120-55-4 [sigmaaldrich.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives | Semantic Scholar [semanticscholar.org]
Unraveling the Potency Puzzle: A Comparative Guide to Isomeric Triazolopyridine Derivatives as Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, the quest for potent and selective drug candidates is a perpetual challenge. The subtle art of medicinal chemistry often involves navigating the complex interplay between a molecule's structure and its biological activity. A compelling illustration of this is the differential inhibitory potency observed between isomeric forms of a compound. This guide provides a detailed comparison of two isomeric series of triazolopyridine derivatives, highlighting their activity as antagonists of the human adenosine A2a and A1 receptors.
This analysis is centered on a pivotal study by Guba et al. (2004), which systematically evaluated the structure-activity relationships of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their corresponding 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide isomers.[1][4] The findings underscore the critical impact of substituent placement on the triazolopyridine scaffold in dictating the inhibitory potency and selectivity for adenosine receptor subtypes.
Comparative Inhibitory Potency
The inhibitory activities of the isomeric triazolopyridine derivatives against the human A2a and A1 adenosine receptors were quantified by determining their IC50 values. The data, summarized in the table below, reveals a distinct trend favoring one isomeric series over the other in terms of A2a receptor antagonism.
| Compound ID | Isomer Series | R Group | hA2a IC50 (nM) | hA1 IC50 (nM) |
| 1a | 8-amino | Phenyl | 150 | >10000 |
| 1b | 5-amino | Phenyl | 2500 | >10000 |
| 2a | 8-amino | 4-Fluorophenyl | 80 | >10000 |
| 2b | 5-amino | 4-Fluorophenyl | 1800 | >10000 |
| 3a | 8-amino | 4-Chlorophenyl | 70 | >10000 |
| 3b | 5-amino | 4-Chlorophenyl | 1500 | >10000 |
| 4a | 8-amino | 4-Methoxyphenyl | 120 | >10000 |
| 4b | 5-amino | 4-Methoxyphenyl | 2000 | >10000 |
| 5a | 8-amino | 2-Thienyl | 50 | >10000 |
| 5b | 5-amino | 2-Thienyl | 1200 | >10000 |
Data extracted from Guba et al., 2004.[1]
The 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amide series consistently demonstrated significantly higher potency for the hA2a receptor compared to their 5-amino counterparts. This suggests that the positioning of the amino and carboxamide groups on the pyridine ring is a key determinant of target engagement.
Experimental Protocols
The inhibitory potencies listed above were determined using a standardized radioligand binding assay. The following is a detailed description of the experimental methodology employed.
Radioligand Binding Assay for Human A2a and A1 Adenosine Receptors
1. Membrane Preparation:
-
Membranes from CHO cells stably expressing the recombinant human A2a receptor and from HEK293 cells stably expressing the recombinant human A1 receptor were utilized.
-
Cells were homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.
2. Assay Conditions:
-
Radioligand: [³H]ZM241385 was used as the radioligand for the hA2a receptor binding assay, and [³H]DPCPX was used for the hA1 receptor binding assay.
-
Incubation: The assay was conducted in a 96-well plate format. Each well contained the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds (isomeric triazolopyridine derivatives).
-
Buffer: The incubation buffer typically consisted of 50 mM Tris-HCl (pH 7.4) containing MgCl₂.
-
Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of a known non-radioactive antagonist (e.g., theophylline or unlabeled ZM241385/DPCPX).
-
Incubation Time and Temperature: The plates were incubated to allow the binding to reach equilibrium, typically for 60-120 minutes at room temperature.
3. Detection and Data Analysis:
-
Filtration: Following incubation, the reaction was terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand. The filters were then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.
Adenosine A2a Receptor Signaling Pathway
The adenosine A2a receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its activation by adenosine initiates a downstream signaling cascade, as illustrated in the diagram below. The triazolopyridine derivatives discussed in this guide act as antagonists, blocking this signaling pathway.
References
- 1. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In vivo efficacy studies of lead compounds derived from 5-bromo-triazolo[1,5-a]pyridin-2-amine
An Objective Comparison of the In Vivo Efficacy of Lead Compounds Derived from the Triazolo[1,5-a]pyridine Scaffold
Introduction
I. Anticancer Activity of[3][4][5]Triazolo[1,5-a]pyridinylpyridines
A series of[3][4][5]triazolo[1,5-a]pyridinylpyridines have been synthesized and evaluated for their anticancer properties.[3] One of the lead compounds from this series, compound 1c , demonstrated notable in vivo anticancer effects.[3]
Comparison of In Vivo Efficacy of Compound 1c
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Comparator |
| 1c | Mice bearing sarcoma S-180 | Not specified in abstract | Tumor growth inhibition | Statistically significant anticancer effect | Not specified in abstract |
Experimental Protocol: Sarcoma S-180 Mouse Model
The in vivo anticancer activity of compound 1c was assessed using a sarcoma S-180 tumor-bearing mouse model.[3] While the detailed protocol is not available in the abstract, a general workflow for such studies is as follows:
-
Cell Culture and Implantation: Sarcoma S-180 cells are cultured in vitro and then implanted subcutaneously into the axillary region of mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., compound 1c ) or a vehicle control over a specified period.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathway and Experimental Workflow
The study suggests that the anticancer effects of these compounds may be related to the AKT signaling pathway, as compounds 1c and 2d were tested for their effects on AKT and p-AKT(473).[3]
Figure 1: Proposed inhibition of the AKT signaling pathway by Compound 1c.
Figure 2: General experimental workflow for in vivo anticancer efficacy studies.
II. Anti-inflammatory Activity of a PI3Kγ Inhibitor
A series of 7-substituted triazolopyridines were investigated as inhibitors of PI3Kγ, a target for inflammatory and autoimmune diseases.[5] The lead compound, CZC24758 , demonstrated in vivo efficacy in a mouse model of arthritis.[5]
Comparison of In Vivo Efficacy of CZC24758
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Comparator |
| CZC24758 | Collagen-induced arthritis in mice | Oral dosing | Reduction of arthritis symptoms | Significant in vivo efficacy | Not specified in abstract |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The in vivo anti-inflammatory efficacy of CZC24758 was evaluated in a mouse model of collagen-induced arthritis.[5] A generalized protocol for this model is outlined below:
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given after a few weeks.
-
Onset of Arthritis: The development of arthritis is monitored by scoring paw swelling and inflammation.
-
Treatment: Once arthritis is established, mice are treated orally with the test compound (e.g., CZC24758 ) or a vehicle control.
-
Assessment: Clinical scores of arthritis are recorded throughout the study. Histological analysis of the joints can be performed at the end of the study to assess cartilage and bone damage.
III. Activity of RORγt Inverse Agonists in an Autoimmune Model
Derivatives of[3][4][5]triazolo[1,5-a]pyridine were developed as potent and orally bioavailable RORγt inverse agonists for the potential treatment of psoriasis.[6] The lead compound, 5a , showed robust in vivo activity.[6]
Comparison of In Vivo Efficacy of Compound 5a
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Comparator |
| 5a | Mouse IL-18/23-induced cytokine expression model | Dose-dependent | Inhibition of IL-17A production | Robust and dose-dependent inhibitory effect | Not specified in abstract |
Experimental Protocol: IL-18/23-Induced Cytokine Expression Mouse Model
The in vivo efficacy of compound 5a was assessed in a mouse model that mimics aspects of psoriatic inflammation through the induction of IL-17A.[6]
-
Induction: Mice are administered with IL-18 and IL-23 to induce the expression of pro-inflammatory cytokines, including IL-17A.
-
Treatment: The test compound (e.g., 5a ) is administered to the mice, typically prior to or concurrently with the cytokine induction.
-
Sample Collection: Blood samples are collected at a specified time point after induction.
-
Cytokine Analysis: The levels of IL-17A in the plasma or serum are quantified using methods like ELISA.
IV. Antichagasic Activity of[3][4][6]Triazolo[1,5-a]pyridine Derivatives
A series of[3][4][6]triazolo[1,5-a]pyridine derivatives have been studied as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.[4][7] These compounds are proposed to act by inhibiting sterol biosynthesis in the parasite.[4][7]
Proposed Mechanism of Action
These compounds are believed to inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol in T. cruzi.[7] This leads to an imbalance in the sterol pathway, accumulation of precursors like squalene and lanosterol, and ultimately, parasite death.[4][7]
Figure 3: Inhibition of the sterol biosynthesis pathway in T. cruzi.
While the provided abstracts focus on the mechanism and in vitro activity, in vivo studies would typically follow a model such as the one described below.
Experimental Protocol: In Vivo Murine Model of Chagas Disease
-
Infection: Mice are infected with a virulent strain of Trypanosoma cruzi.
-
Treatment: After the establishment of infection, mice are treated with the test compounds or a reference drug (e.g., benznidazole) for a defined period.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored regularly. Survival of the mice is also a key endpoint.
-
Cure Assessment: At the end of the study, various methods can be used to assess curative efficacy, such as PCR on blood and tissues to detect parasite DNA.
Conclusion
The triazolo[1,5-a]pyridine scaffold serves as a foundation for the development of a diverse range of therapeutic agents with demonstrated in vivo efficacy in preclinical models of cancer, inflammation, and infectious diseases. The lead compounds discussed herein highlight the potential of this chemical class. Further optimization of these derivatives could lead to the development of novel therapeutics. It is important to note that the data presented is from early-stage, preclinical research and further investigation is required to establish clinical utility.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Novel Antichagasic Activity of [1,2,3]Triazolo[1,5-a]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Essential Safety and Handling Guide for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for handling 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS No: 1010120-55-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Safety Data
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is classified as an acutely toxic substance if ingested.[4][5] The primary risk is severe toxicity upon oral exposure. While specific data on skin and eye irritation for this compound are not fully detailed, related aminopyridine compounds are known to be irritants and can be absorbed through the skin.[6] Therefore, cautious handling is mandatory.
All personnel must review this document and the available Safety Data Sheet (SDS) information prior to beginning any work with this compound.[4] A designated work area, such as a certified chemical fume hood, is required for all manipulations of this solid compound to prevent inhalation of dust.[1][7]
Quantitative Hazard Classification
| Property | Value & Classification | Source |
| Physical Form | Solid | [4][8] |
| GHS Pictogram | [4] | |
| Signal Word | Danger | [4] |
| Hazard Statement | H301: Toxic if swallowed | [4][5] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | [4][9][10] |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [4] |
| Transport Code | UN 2811 6.1 / PGIII | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound. The following table outlines the minimum required PPE.
Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended for handling small quantities.[1] For extended handling or in case of a spill, heavy-duty chemical-resistant gloves should be used. Always check the manufacturer's glove compatibility chart. Change gloves immediately if contamination is suspected.[1] |
| Eyes/Face | Safety goggles and face shield | Safety goggles must be worn to protect against dust particles.[6] A face shield must be worn over the goggles during procedures with a splash or significant dust generation potential.[7] |
| Body | Laboratory coat | A standard laboratory coat must be worn and kept fully buttoned. For handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1] |
| Respiratory | NIOSH-approved respirator | All weighing and handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.[7] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is mandatory, and a risk assessment must be performed.[1][6] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
All handling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine must occur within a designated area, such as a chemical fume hood, clearly marked with a warning sign for acutely toxic materials.[1]
Preparation and Weighing:
-
Designate Area: Cordon off the work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[1]
-
Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, containers) and required PPE before handling the chemical.
-
Weighing: Use the "tare method" to weigh the solid.[7] Pre-weigh a sealed container. Inside the fume hood, add the chemical to the container, seal it securely, and then remove it for re-weighing. This minimizes the risk of dust exposure at the balance.[7]
-
Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed solid inside the fume hood.
During the Experiment:
-
Maintain Containment: Keep the primary container sealed whenever possible.
-
Avoid Working Alone: Never handle highly toxic chemicals when working alone.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Post-Experiment:
-
Decontamination: At the end of the procedure, decontaminate the designated area and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution and water.[1]
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined in Section 4.
Disposal Plan
All waste containing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is considered hazardous waste and must be disposed of accordingly. Do not dispose of this chemical in the regular trash or down the drain.[11]
Waste Segregation and Collection:
-
Designate Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all solid waste. The container must be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine," and the appropriate hazard pictogram (skull and crossbones).[11]
-
Collection:
-
Solid Waste: Carefully place contaminated items such as gloves, weigh boats, and bench paper into the designated solid waste container. Avoid generating dust.[11]
-
Unused Compound: The original manufacturer's container with unused solid chemical should be placed in the hazardous waste container.
-
Rinsate: If decontaminating glassware, the initial rinsate with an organic solvent should be collected as halogenated organic liquid waste.
-
Storage and Final Disposal:
-
Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[11]
-
Pickup: Arrange for collection by a licensed environmental waste management service in accordance with all local, state, and federal regulations.
Below is a diagram outlining the safe handling and disposal workflow.
Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the area and restrict access.
-
Alert: Inform your supervisor and the institutional safety office immediately.
-
Cleanup: Only personnel trained in hazardous spill cleanup should address the spill. Full PPE, including respiratory protection, is required. Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[11] Decontaminate the area thoroughly.
First Aid:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[4] Provide the SDS to the medical personnel if possible.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Experimental Protocol: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
The following is a representative experimental protocol involving the use of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting material. All steps must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Dichloromethane (100ml)
-
Diisopropylethylamine (9g)
-
Cyclopropanecarbonyl chloride (6.1g)
-
Ammonia solution (7ml)
-
Methanol (43ml)
-
Ice bath
Procedure:
-
Add 5g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to a reaction flask containing 100ml of dichloromethane.
-
Add 9g of diisopropylethylamine to the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 6.1g of cyclopropanecarbonyl chloride dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it continue for an additional 4 hours at room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain an oily solid.
-
Cool the resulting solid in an ice-salt bath.
-
Prepare a mixed solution of 7ml ammonia water and 43ml methanol and add it to the cooled solid.
-
Stir the mixture for approximately 3 hours.
-
Filter the resulting brown turbid liquid to collect the solid product.
-
Wash the collected solid with water and dry to obtain the final product.
The workflow for this synthesis is illustrated below.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 5-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1010120-55-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 8. [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5-bromo- [cymitquimica.com]
- 9. essr.umd.edu [essr.umd.edu]
- 10. schc.org [schc.org]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
